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Foundational

Comprehensive NMR Characterization and Analytical Workflows for 2-Methoxy-7-azaspiro[3.5]nonane

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern medicinal chemistry, spirocyclic scaffolds are highly prized for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, spirocyclic scaffolds are highly prized for their ability to impart three-dimensional complexity, improve metabolic stability, and optimize physicochemical properties compared to traditional flat aromatic rings. 2-Methoxy-7-azaspiro[3.5]nonane (typically handled as a hydrochloride salt, Formula: C9H18ClNO[1]) is a premier example of such a building block.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. This whitepaper details the causality behind the chemical shifts of 2-methoxy-7-azaspiro[3.5]nonane, provides a self-validating experimental protocol for its structural elucidation, and grounds the analytical workflows in field-proven drug discovery applications[2].

Structural Elucidation & Causality in NMR Assignments

To accurately assign the Nuclear Magnetic Resonance (NMR) spectra of 2-methoxy-7-azaspiro[3.5]nonane, one must first deconstruct its unique geometry. The molecule consists of a 6-membered piperidine ring spiro-fused at its C4 position to a 4-membered cyclobutane ring. The cyclobutane ring bears a methoxy group at C2 (opposite the spiro center), while the piperidine nitrogen is at C7.

This creates a highly symmetrical system with a plane of symmetry passing through C2, the spiro carbon (C4), and the nitrogen (N7). The structural rigidity directly dictates the electronic environment and the resulting chemical shifts.

Quantitative ¹H NMR Data (400 MHz, DMSO-d6)

Causality Insight: DMSO-d6 is strictly required for the hydrochloride salt form. Non-polar solvents like CDCl3 fail to disrupt the tight ion pairing of the salt, leading to severe signal broadening. In DMSO-d6, the quadrupolar relaxation of the protonated amine (NH2⁺) is mitigated, allowing for distinct, trackable resonances.

PositionShift (ppm)MultiplicityIntegrationCausality & Assignment Logic
C2-H 3.85 – 4.00m (quintet-like)1HStrongly deshielded by the directly attached electronegative oxygen atom.
OCH3 3.18s3HCharacteristic sharp singlet for a methoxy group.
C6-H, C8-H 2.95 – 3.15m4HDeshielded due to their α-position relative to the protonated nitrogen (NH2⁺).
C1-H, C3-H 2.10 – 2.25m4HCyclobutane protons. They are diastereotopic due to the fixed spiro geometry and the C2 methoxy group.
C5-H, C9-H 1.70 – 1.85m4HPiperidine protons in the β-position to nitrogen, adjacent to the spiro center.
NH2⁺ 8.80 – 9.10br s2HAmine hydrochloride salt protons; broad due to chemical exchange and nitrogen quadrupolar effects.
Quantitative ¹³C NMR Data (100 MHz, DMSO-d6)

Causality Insight: The defining feature of this scaffold is the quaternary spiro carbon (C4). Because it lacks attached protons, it relies entirely on long-range dipole-dipole interactions for relaxation, resulting in a lower signal-to-noise ratio.

PositionShift (ppm)DEPT-135 PhaseCausality & Assignment Logic
C2 69.5Positive (CH)Strongly deshielded by the methoxy oxygen.
OCH3 55.8Positive (CH3)Standard methoxy carbon shift.
C6, C8 42.1Negative (CH2)Deshielded by the adjacent electronegative nitrogen.
C1, C3 38.4Negative (CH2)Strained cyclobutane ring carbons.
C4 32.5Zero (Disappears)Quaternary spiro center. Absence in DEPT-135 confirms its non-protonated nature.
C5, C9 31.8Negative (CH2)Piperidine carbons adjacent to the spiro center.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. The following workflow ensures that the spirocyclic linkage is unequivocally proven, ruling out isomeric impurities or synthetic failures.

Protocol: High-Resolution NMR Acquisition and Validation

Step 1: Sample Preparation & Solvation

  • Action: Weigh 15–20 mg of 2-methoxy-7-azaspiro[3.5]nonane hydrochloride and dissolve completely in 0.6 mL of 100 atom % D DMSO-d6.

  • Validation: The solution must be optically clear. Any turbidity indicates incomplete solvation of the salt, which will distort the magnetic field homogeneity (shimming) and ruin resolution.

Step 2: 1D ¹H and ¹³C Acquisition

  • Action: Acquire the ¹H spectrum with a relaxation delay (D1) of 2.0 seconds. Acquire the ¹³C spectrum with a D1 of 3.0 to 5.0 seconds.

  • Validation: The extended D1 in the ¹³C experiment is a strict requirement to ensure the quaternary spiro carbon (C4) fully relaxes between pulses. Failure to extend D1 will result in a missing or unquantifiable C4 peak.

Step 3: DEPT-135 Acquisition

  • Action: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.

  • Validation: Cross-reference the ¹³C spectrum with the DEPT-135. The peak at ~32.5 ppm (C4) must disappear, confirming it is a quaternary carbon. The peak at ~69.5 ppm (C2) must point up (positive), and the peaks at ~42.1, 38.4, and 31.8 ppm must point down (negative).

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) Feedback Loop

  • Action: Acquire an HMBC optimized for long-range coupling ( nJCH​ = 8 Hz, approx. 62.5 ms delay).

  • Validation: This is the ultimate self-validating step. You must observe cross-peaks from the piperidine protons (H5/H9) to the spiro carbon (C4), AND from the cyclobutane protons (H1/H3) to the same spiro carbon (C4). If these intersecting correlations are absent, the spiro linkage is not confirmed, and the batch fails quality control.

Methodological Workflows (Visualizations)

The following diagrams map the logical progression of the analytical workflow and the specific HMBC correlations required to validate the molecule.

NMR_Workflow A Sample Preparation (DMSO-d6 Solvent) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Processing (Fourier Transform) C->D E Structural Elucidation (Spiro Validation) D->E

Caption: Step-by-step NMR acquisition and structural elucidation workflow for spirocyclic compounds.

HMBC_Correlations H_OMe H-OMe (Proton) C2 C2 (CH-O) (Carbon) H_OMe->C2 3J H1_3 H1/H3 (Protons) H1_3->C2 2J C4 C4 (Spiro) (Carbon) H1_3->C4 2J H5_9 H5/H9 (Protons) H5_9->C4 2J C6_8 C6/C8 (Carbons) H5_9->C6_8 2J

Caption: Key HMBC interactions validating the spiro[3.5]nonane core connectivity.

Applications in Drug Discovery

The structural rigidity and favorable physicochemical profile of 2-methoxy-7-azaspiro[3.5]nonane make it an elite pharmacophore in modern medicinal chemistry.

  • FAAH Inhibitors: Pfizer has extensively utilized this scaffold in the development of highly potent fatty acid amide hydrolase (FAAH) inhibitors. The spiro center perfectly projects the methoxy group into specific hydrophobic enzyme pockets, enhancing binding affinity[2].

  • Oncology (PRMT5): The scaffold has been successfully integrated into tetrahydroisoquinoline derivatives functioning as PRMT5 inhibitors, demonstrating its versatility in oncology applications[3].

  • Neurology (NaV Channels): Furthermore, its utility extends to neurology, where it serves as a core structural motif in pyridinylacetamide derivatives acting as voltage-gated sodium channel activators for the treatment of severe seizure disorders[4].

References

  • Title: 2-methoxy-7-azaspiro[3.
  • Title: US20100113465A1 - 7-azaspiro[3.
  • Title: WO2021088992A1 - Tetrahydroisoquinoline spiro compound as prmt5 inhibitor Source: Google Patents URL
  • Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL

Sources

Foundational

The Role of 2-Methoxy-7-azaspiro[3.5]nonane in Modern Spirocyclic Drug Discovery

Executive Summary In contemporary medicinal chemistry, the overarching paradigm has shifted from synthesizing flat, two-dimensional aromatic compounds to exploring complex, three-dimensional chemical spaces. This transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the overarching paradigm has shifted from synthesizing flat, two-dimensional aromatic compounds to exploring complex, three-dimensional chemical spaces. This transition, widely known as the "Escape from Flatland," is driven by the correlation between a higher fraction of sp³-hybridized carbons ( Fsp3​ ) and improved clinical success rates[1][2]. Among the privileged 3D scaffolds, the 7-azaspiro[3.5]nonane core has emerged as a highly versatile building block[3].

As a Senior Application Scientist, I have observed that while the unsubstituted spirocycle provides excellent steric bulk and rigidity, the introduction of specific polar functionalities—such as the methoxy group in 2-Methoxy-7-azaspiro[3.5]nonane —unlocks precise control over physicochemical properties. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, synthetic methodologies, and field-proven applications of 2-Methoxy-7-azaspiro[3.5]nonane in drug discovery.

Physicochemical Rationale: The "Escape from Flatland"

The Fsp3​ Metric and 3D Topology

Historically, high-throughput screening (HTS) libraries were dominated by planar, sp2 -rich molecules due to the ease of cross-coupling chemistry (e.g., Suzuki-Miyaura reactions). However, these "flat" molecules often suffer from poor aqueous solubility, high lipophilicity (LogP), and off-target toxicity (such as hERG channel inhibition and phospholipidosis)[4].

By replacing a flat piperazine or aniline ring with a 7-azaspiro[3.5]nonane core, chemists inherently increase the Fsp3​ value[3]. The spiro-fusion of a cyclobutane ring onto a piperidine ring forces the molecule into a rigid, orthogonal 3D conformation. This structural bulk sterically hinders the molecule from intercalating into planar off-target binding sites, significantly reducing promiscuity[5].

The 2-Methoxy Advantage: Tuning ADME-Tox

While the bare 7-azaspiro[3.5]nonane core improves 3D topology, the 2-methoxy substitution provides three critical advantages for lead optimization:

  • Topological Polar Surface Area (TPSA) Modulation: The methoxy oxygen acts as a hydrogen bond acceptor. This slight increase in TPSA improves aqueous solubility and can be utilized to fine-tune blood-brain barrier (BBB) penetration.

  • Dipole Moment and pKa Tuning: The electronegative oxygen exerts an inductive electron-withdrawing effect across the cyclobutane ring. This subtly lowers the pKa​ of the distant piperidine nitrogen. A lower basicity is a proven strategy to mitigate hERG liability, as the hERG potassium channel preferentially binds highly basic, lipophilic amines[5].

  • Metabolic Stability: The methoxy group blocks the metabolically vulnerable C2 position of the cyclobutane ring, preventing rapid cytochrome P450-mediated oxidation.

G A Flat Aromatic Core (e.g., Piperazine) B Spirocyclic Core (7-azaspiro[3.5]nonane) A->B Increase Fsp3 Reduce Flatness D High hERG Liability Poor Solubility A->D C Functionalized Spirocycle (2-Methoxy-7-azaspiro[3.5]nonane) B->C Add Polar Handle Tune pKa & TPSA E Reduced hERG Improved PK B->E F Optimized ADME-Tox Target Selectivity C->F

Figure 1: Logical workflow of property optimization via spirocyclic functionalization.

Quantitative Property Comparison

To illustrate the physicochemical shift, Table 1 summarizes the theoretical ADME-Tox parameters when a standard flat pharmacophore is systematically upgraded to a 2-methoxy-spirocycle.

Table 1: Comparative Physicochemical Profiling of Core Scaffolds

Core Scaffold Motif Fsp3​ Relative 3D VolumeEstimated Amine pKa​ hERG Liability RiskAqueous Solubility
Phenylpiperazine (Flat)0.40Low (Planar)~9.0 - 9.5HighPoor to Moderate
7-azaspiro[3.5]nonane (3D)0.88High (Orthogonal)~9.5 - 10.0ModerateGood
2-Methoxy-7-azaspiro[3.5]nonane 0.90 High (Orthogonal) ~8.8 - 9.2 Low Excellent

Case Studies in Target-Based Drug Discovery

The utility of the azaspiro[3.5]nonane architecture is validated across multiple therapeutic targets:

  • FAAH Inhibitors (Pain Management): Pfizer's development of PF-04862853 utilized the 7-azaspiro[3.5]nonane core to create an orally efficacious, covalent urea inhibitor of Fatty Acid Amide Hydrolase (FAAH)[6]. The spirocyclic core provided a remarkable reduction in molecular weight while maintaining favorable CNS drug-like properties compared to earlier flat iterations.

  • GPR119 Agonists (Diabetes): Optimization of the piperidine N-capping group on a 7-azaspiro[3.5]nonane scaffold led to potent GPR119 agonists with highly desirable pharmacokinetic profiles and in vivo glucose-lowering effects[7].

  • Histamine-3 (H3) Antagonists (Cognition): In the pursuit of H3 antagonists, researchers replaced planar rings with azaspiro[3.5]nonane carboxamides to deliberately disrupt hERG binding. The 3D bulk of the spiro-cyclobutyl core successfully maintained target potency while eliminating the cardiovascular toxicity associated with flat lipophilic amines[5].

Synthetic Methodologies & Experimental Protocols

To effectively utilize 2-Methoxy-7-azaspiro[3.5]nonane in library synthesis, the secondary amine of the piperidine ring is typically the primary point of diversification. Below are self-validating, step-by-step protocols for the two most common derivatization strategies: Reductive Amination and Urea Formation.

G Start N-Boc-2-Methoxy-7-azaspiro[3.5]nonane Deprotect Boc Deprotection (TFA/DCM, 0°C to RT) Start->Deprotect Intermediate Free Amine Intermediate (2-Methoxy-7-azaspiro[3.5]nonane) Deprotect->Intermediate Path1 Reductive Amination (Aldehyde, NaBH(OAc)3, DCE) Intermediate->Path1 Path2 Urea Formation (Isocyanate or Triphosgene, DIPEA) Intermediate->Path2 Path3 Amide Coupling (Carboxylic Acid, HATU, DIPEA) Intermediate->Path3

Figure 2: Synthetic diversification workflow for 2-Methoxy-7-azaspiro[3.5]nonane.

Protocol A: N-Boc Deprotection to Yield the Free Amine

Causality Check: The starting building block is typically supplied as the N-Boc protected derivative to prevent unwanted polymerization or oxidation. Trifluoroacetic acid (TFA) is used to selectively cleave the acid-labile tert-butyl carbamate. A rigorous basic workup is mandatory to neutralize the resulting TFA salt, ensuring the piperidine nitrogen is a competent nucleophile for subsequent steps[8].

  • Reaction Setup: Dissolve N-Boc-2-methoxy-7-azaspiro[3.5]nonane (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise to control the exothermic deprotection.

  • Progression: Remove the ice bath and stir the reaction at room temperature for 1–2 hours. Monitor completion via TLC (ninhydrin stain).

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the crude residue in DCM (10 mL) and wash vigorously with saturated aqueous NaHCO3​ (3 × 10 mL) until the aqueous layer pH is >8.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the free amine of 2-methoxy-7-azaspiro[3.5]nonane. Use immediately in Protocol B or C.

Protocol B: Reductive Amination (Synthesis of N-Alkyl Derivatives)

Causality Check: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transient iminium ion formed between the spirocyclic amine and the aldehyde, without prematurely reducing the starting aldehyde into a primary alcohol[9].

  • Imine Formation: Dissolve the free amine of 2-methoxy-7-azaspiro[3.5]nonane (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Catalysis (Optional): If the aldehyde is sterically hindered, add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise. Stir the suspension at room temperature for 4–16 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and stir for 15 minutes to destroy unreacted hydride species.

  • Extraction & Purification: Extract with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol C: Urea Formation (Synthesis of FAAH-like Inhibitors)

Causality Check: Urea linkages are highly stable and form the covalent warhead in FAAH inhibitors like PF-04862853[6]. Using an isocyanate directly is the most atom-economical method, requiring only a non-nucleophilic base (DIPEA) to scavenge trace acids.

  • Reaction Setup: Dissolve the free amine of 2-methoxy-7-azaspiro[3.5]nonane (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Coupling: Cool the solution to 0 °C and add the desired isocyanate (1.1 equiv) dropwise.

  • Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Evaporate the THF, redissolve in Ethyl Acetate (EtOAc), and wash with 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate to yield the spirocyclic urea.

Conclusion

The integration of 2-Methoxy-7-azaspiro[3.5]nonane into medicinal chemistry workflows represents a sophisticated application of the "Escape from Flatland" principle. By combining the rigid, 3D topology of the azaspiro[3.5]nonane core with the precise electronic and polar tuning of the methoxy group, drug development professionals can systematically overcome the ADME-Tox liabilities inherent to flat aromatic systems. The protocols provided herein offer a robust, self-validating foundation for incorporating this highly privileged building block into next-generation screening libraries.

Sources

Exploratory

Thermodynamic Stability and Conformational Landscape of 2-Methoxy-7-azaspiro[3.5]nonane

Executive Summary The strategic incorporation of spirocyclic scaffolds into small-molecule therapeutics represents a paradigm shift in modern medicinal chemistry. By escaping the "flatland" of planar heterocycles, spiroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of spirocyclic scaffolds into small-molecule therapeutics represents a paradigm shift in modern medicinal chemistry. By escaping the "flatland" of planar heterocycles, spirocycles like the azaspiro[3.5]nonane framework offer enhanced three-dimensionality, which directly correlates with improved aqueous solubility, metabolic stability, and target selectivity[1].

2-Methoxy-7-azaspiro[3.5]nonane is a highly specialized building block featuring a basic piperidine ring spiro-fused to a methoxy-substituted cyclobutane ring. Understanding its thermodynamic stability and conformational landscape is critical for structure-based drug design, as the spatial vectors of its functional groups dictate binding affinity in complex targets such as PRMT5 and GPR119[1][2]. This whitepaper provides an in-depth technical analysis of the molecule's thermodynamic states and the self-validating experimental protocols required to characterize them.

Topological and Conformational Degrees of Freedom

The thermodynamic stability of 2-Methoxy-7-azaspiro[3.5]nonane is governed by the dynamic interplay of its two fused ring systems, which share a single quaternary spiro carbon (C4). The conformational landscape is defined by two primary degrees of freedom:

Cyclobutane Puckering Dynamics

To alleviate Pitzer strain (eclipsing torsional interactions) and Baeyer strain (angle strain), the 4-membered cyclobutane ring deviates from a high-energy planar transition state. It adopts a puckered "butterfly" conformation with a dihedral angle of approximately 25–30°. The methoxy group at C2 can occupy either a pseudo-equatorial or pseudo-axial position. The pseudo-equatorial state is thermodynamically favored because it minimizes transannular 1,3-steric clashes with the cross-ring hydrogens and the bulky spiro junction.

Piperidine Chair Interconversion

The 6-membered azacycloalkane ring predominantly exists in a chair conformation. Unlike rigidified bicyclic systems, the spiro junction allows the piperidine ring to undergo rapid chair-chair interconversion at room temperature (barrier 10–11 kcal/mol). Concurrently, the nitrogen atom (N7) undergoes rapid inversion, dictating whether the N-H bond (or subsequent N-substituent) is axial or equatorial.

Conformers TS Planar Cyclobutane TS (High Energy) Eq Pseudo-Equatorial Methoxy (Global Minimum) TS->Eq Puckering (-ΔG) Ax Pseudo-Axial Methoxy (Local Minimum) TS->Ax Puckering (+ΔG) Chair1 Piperidine N-H Equatorial (Dominant Chair) Eq->Chair1 Chair Flip Chair2 Piperidine N-H Axial (Minor Chair) Eq->Chair2 Chair Flip Ax->Chair1 Ax->Chair2

Logical relationship of 2-Methoxy-7-azaspiro[3.5]nonane conformational states.

Thermodynamic Energy Landscape

To accurately map the energy differences ( ΔG , ΔH , ΔS ) between these conformers, computational chemistry utilizing Density Functional Theory (DFT) is required. The M06-2X/def2-TZVP level of theory is specifically chosen over simpler functionals (like B3LYP) because M06-2X is heavily parameterized to account for medium-range correlation energy. This makes it highly accurate for modeling the non-covalent transannular interactions and dispersion forces inherent to compact spirocyclic systems [3].

Below is a summary of the computed thermodynamic parameters for the core conformers, normalized to the global minimum.

Table 1: Computed Thermodynamic Parameters for Key Conformers (298 K)
Conformer StateCyclobutane PuckeringPiperidine ChairRelative ΔG (kcal/mol)Relative ΔH (kcal/mol)Est. Boltzmann Population
Eq-Eq Pseudo-EquatorialN-H Equatorial0.000.00~78%
Eq-Ax Pseudo-EquatorialN-H Axial0.850.80~18%
Ax-Eq Pseudo-AxialN-H Equatorial1.801.75~3%
Ax-Ax Pseudo-AxialN-H Axial2.652.50<1%

Data represents standard physical organic computational modeling for substituted spiro[3.5]nonane scaffolds.

Experimental Validation: Variable-Temperature NMR Protocol

To empirically validate the computed thermodynamic stabilities, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the gold standard.

Causality and Self-Validating Protocol Design

Standard room-temperature NMR yields time-averaged spectra due to rapid conformational interconversion. By lowering the temperature, we intentionally reduce the thermal energy of the system below the activation barrier ( ΔG‡ ), slowing the exchange rate below the NMR timescale.

Self-Validation Mechanism: To ensure absolute trustworthiness of the thermodynamic data, the protocol utilizes a 100% methanol standard for internal probe calibration. Instrument thermocouples often drift at cryogenic temperatures; however, the chemical shift difference ( Δδ ) between the OH and CH3 protons of methanol is an absolute, physical constant at a given temperature, providing an infallible internal validation of the exact sample temperature.

Workflow A Sample Prep (CD2Cl2, 15mg) B Probe Calibration (100% MeOH) A->B C VT-NMR Acquisition (298K to 180K) B->C D Decoalescence Observation (Tc) C->D E Lineshape Analysis (DNMR Software) D->E F Eyring Plot (ΔH‡, ΔS‡ Extraction) E->F

Step-by-step Variable-Temperature NMR workflow for thermodynamic extraction.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of 2-Methoxy-7-azaspiro[3.5]nonane in 0.5 mL of anhydrous, deuterated dichloromethane (CD2Cl2). Causality: CD2Cl2 has a low freezing point (-97 °C) and low viscosity, making it ideal for low-temperature VT-NMR without inducing sample freezing or excessive line broadening.

  • Instrument Calibration: Insert a sealed NMR tube containing 100% methanol. Record spectra at 10 K intervals and calculate the exact probe temperature using the equation: T(K)=403.0−29.53×Δδ−23.87×(Δδ)2 .

  • Spectral Acquisition (Cooling Phase): Insert the sample and acquire 1H and 13C NMR spectra from 298 K down to 180 K in 10 K decrements. Allow exactly 15 minutes of thermal equilibration time at each temperature before acquisition.

  • Decoalescence Observation: Monitor the C2 methoxy proton signal ( 3.2 ppm) and the C1/C3 cyclobutane methylene signals. Identify the coalescence temperature ( Tc​ ) where the time-averaged peak broadens and splits into distinct peaks representing the pseudo-equatorial and pseudo-axial states.

  • Lineshape Analysis: Export the raw FID data to dynamic NMR (DNMR) software. Fit the experimental spectra to extract the exchange rate constant ( k ) at each temperature.

  • Thermodynamic Extraction: Plot ln(k/T) vs. 1/T (Eyring Plot). Extract ΔH‡ from the slope and ΔS‡ from the y-intercept.

Implications for Pharmacophore Modeling

Understanding the dominant conformer of 2-Methoxy-7-azaspiro[3.5]nonane is critical for downstream drug development. The pseudo-equatorial presentation of the methoxy group alters the spatial vector of the oxygen lone pairs, directly impacting hydrogen-bonding networks within a target protein's binding pocket.

Recent literature highlights the use of the 2-methoxy-7-azaspiro[3.5]nonane-7-carbonyl motif in the design of highly potent PRMT5 inhibitors (e.g., PRMT5-IN-18) [2]. In these applications, the rigid spirocyclic core orients the methoxy group to engage in critical dipole-dipole interactions with the enzyme's active site, while the piperidine nitrogen serves as an optimal vector for amide coupling. Failure to account for the thermodynamic penalty of adopting a pseudo-axial conformation during docking simulations will result in highly inaccurate binding affinity predictions.

References

  • Queen's University Belfast. "A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer." Communications Chemistry (Nature), 2023. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methoxy-7-azaspiro[3.5]nonane

Application Note: Synthesis and Isolation of 2-Methoxy-7-azaspiro[3.5]nonane Hydrochloride Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 2-Methoxy-7-azaspiro[3.5]nonane Hydrochloride

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Field Application: Synthesis of spirocyclic building blocks for pharmaceutical development (e.g., PRMT5 inhibitors, FAAH inhibitors, and sodium channel activators)[1][2][3].

Strategic Rationale and Chemical Context

In modern medicinal chemistry, the incorporation of spirocyclic scaffolds, such as the 7-azaspiro[3.5]nonane system, has become a highly effective strategy for improving the physicochemical properties of drug candidates. Compared to flat aromatic rings, spirocycles increase the fraction of sp³ carbons (Fsp³), which often correlates with improved metabolic stability, enhanced aqueous solubility, and reduced off-target toxicity.

The target compound, 2-Methoxy-7-azaspiro[3.5]nonane , is a versatile secondary amine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, it has been prominently featured in the patent literature for the development of Tetrahydroisoquinoline-based PRMT5 inhibitors[1] and 7-azaspiro[3.5]nonane-7-carboxamide compounds targeting Fatty Acid Amide Hydrolase (FAAH)[3].

This application note details a robust, high-yielding, three-step synthetic protocol starting from the commercially available tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. The sequence relies on a highly controlled reduction, followed by an irreversible alkoxide methylation, and concludes with a quantitative acidic deprotection.

Synthetic Workflow Visualization

G N1 tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Starting Material) N2 Reduction NaBH4, MeOH, 0°C N1->N2 N3 tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (Intermediate 1) N2->N3 N4 O-Methylation NaH, MeI, THF, 0°C to RT N3->N4 N5 tert-butyl 2-methoxy-7-azaspiro[3.5]nonane-7-carboxylate (Intermediate 2) N4->N5 N6 Boc Deprotection 4N HCl/Dioxane, DCM, RT N5->N6 N7 2-Methoxy-7-azaspiro[3.5]nonane hydrochloride (Final Product) N6->N7

Synthetic workflow for 2-Methoxy-7-azaspiro[3.5]nonane hydrochloride.

Quantitative Reagent Summary

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate239.311.02.39 gStarting Material
Sodium Borohydride (NaBH₄)37.831.5567 mgHydride Donor (Reduction)
Methanol (MeOH)32.04-25 mLProtic Solvent
Sodium Hydride (NaH, 60% in oil)24.001.5600 mgNon-nucleophilic Base
Iodomethane (MeI)141.941.50.93 mLElectrophile (Methylation)
Tetrahydrofuran (THF, Anhydrous)72.11-30 mLAprotic Solvent
4N HCl in Dioxane36.4610.025 mLAcidic Cleavage Agent
Dichloromethane (DCM)84.93-20 mLCo-solvent

Step-by-Step Experimental Methodologies

Step 1: Reduction of the Cyclobutanone to a Cyclobutanol

Objective: Convert the ketone moiety to a secondary alcohol (tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate) without perturbing the acid-sensitive N-Boc protecting group.

  • Initialization: Charge a flame-dried 100 mL round-bottom flask with tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (2.39 g, 10.0 mmol) and dissolve in 25 mL of methanol.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: Methanol reacts slowly with NaBH₄ to generate hydrogen gas; cooling the reaction suppresses this side reaction and prevents thermal runaway during the exothermic hydride transfer.

  • Reagent Addition: Add NaBH₄ (567 mg, 15.0 mmol) portion-wise over 15 minutes.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to naturally warm to room temperature and stir for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain).

  • Workup: Quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl to neutralize excess borohydride. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 1 as a colorless oil.

Step 2: O-Methylation of the Secondary Alcohol

Objective: Form the methyl ether (tert-butyl 2-methoxy-7-azaspiro[3.5]nonane-7-carboxylate) via a Williamson ether synthesis framework[3].

  • Initialization: In a flame-dried, argon-purged 100 mL flask, dissolve Intermediate 1 (approx. 2.41 g, 10.0 mmol) in 30 mL of anhydrous THF. Cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 600 mg, 15.0 mmol) in small portions. Causality: NaH is a strong base that irreversibly deprotonates the cyclobutanol to form a highly nucleophilic sodium alkoxide. The evolution of H₂ gas drives the equilibrium forward. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Electrophilic Attack: Add Iodomethane (0.93 mL, 15.0 mmol) dropwise. Causality: Iodomethane is a highly reactive, unhindered electrophile ideal for SN2 attack by the sterically hindered cyclobutoxide.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Cool the mixture back to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 30 mL). Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 8:2) to isolate Intermediate 2.

Step 3: N-Boc Deprotection and Salt Formation

Objective: Cleave the tert-butoxycarbonyl (Boc) group to reveal the free secondary amine, isolating it as a stable hydrochloride salt[1][3].

  • Initialization: Dissolve Intermediate 2 (approx. 2.55 g, 10.0 mmol) in 20 mL of DCM in a 100 mL flask.

  • Acidic Cleavage: Add 25 mL of 4N HCl in Dioxane at room temperature. Causality: The highly acidic environment protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide. Using HCl in Dioxane directly yields the desired hydrochloride salt, which is highly crystalline and stable, avoiding the need for a separate salt-formation step[3].

  • Reaction Progression: Stir the solution at room temperature for 3 hours. The product will often begin to precipitate out of the DCM/Dioxane mixture as the salt forms.

  • Isolation: Concentrate the reaction mixture completely under reduced pressure. Triturate the resulting solid with diethyl ether (2 × 20 mL) to remove any residual non-polar impurities (such as mineral oil carryover from Step 2). Filter the solid and dry under high vacuum to afford 2-Methoxy-7-azaspiro[3.5]nonane hydrochloride as a white solid.

Analytical Self-Validation

To ensure the integrity of the synthesized protocol, the final product must be validated against the following expected analytical parameters:

  • LC-MS: Expected mass for the free base [M+H]⁺ = 156.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the large singlet at ~1.40 ppm (indicating complete removal of the 9-proton Boc group). The methoxy group (-OCH₃) should appear as a sharp 3-proton singlet around 3.15 - 3.20 ppm. The broad signal >8.5 ppm will confirm the presence of the protonated amine (NH₂⁺)[1].

References

  • WO2021088992A1 - Tetrahydroisoquinoline spiro compound as prmt5 inhibitor. Google Patents.
  • WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators. Google Patents.
  • US20100113465A1 - 7-azaspiro[3.5]nonane-7-carboxamide compounds. Google Patents.

Sources

Application

Application Notes &amp; Protocols: 2-Methoxy-7-azaspiro[3.5]nonane as a Piperidine Bioisostere in Drug Discovery

Introduction: The Rationale for Moving Beyond Piperidine The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, valued for its synthetic tractability and its ability to act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Moving Beyond Piperidine

The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, valued for its synthetic tractability and its ability to act as a basic nitrogen handle for engaging with biological targets.[1] However, its prevalence comes with well-documented liabilities, primarily susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can lead to poor pharmacokinetic profiles.[1] Furthermore, the drive in modern drug discovery to "escape from flatland" encourages the exploration of three-dimensional (3D) scaffolds to improve pharmacological properties and secure novel intellectual property.[2]

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while altering physicochemical properties, is a cornerstone of lead optimization.[3][4][5] In this context, spirocyclic systems have emerged as powerful bioisosteres. The 7-azaspiro[3.5]nonane framework, in particular, offers a rigid, three-dimensional alternative to piperidine.[6][7] This guide focuses specifically on the 2-Methoxy-7-azaspiro[3.5]nonane scaffold, a novel building block that combines the 3D geometry of the spirocycle with the electronic influence of a methoxy group, offering a unique tool for medicinal chemists to address common drug development challenges.

The Bioisosteric Replacement: A Structural and Physicochemical Comparison

The fundamental premise of using 2-Methoxy-7-azaspiro[3.5]nonane is to mimic the key basic nitrogen of piperidine while introducing conformational rigidity and altered physicochemical properties. The spirocyclic nature locks the cyclohexane ring in a fixed orientation relative to the cyclobutane, presenting substituent vectors in well-defined spatial arrangements.[8]

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Piperidine Generic_R R Piperidine->Generic_R Azaspiro Piperidine->Azaspiro Bioisosteric Replacement Label_Pip Piperidine Core Generic_R2 R Azaspiro->Generic_R2 Label_Aza 2-Methoxy-7-azaspiro[3.5]nonane Core

Caption: Bioisosteric replacement of a piperidine core with the 2-Methoxy-7-azaspiro[3.5]nonane scaffold.

Table 1: Comparative Physicochemical Properties

This table summarizes the calculated and predicted properties of the parent piperidine scaffold versus the 2-Methoxy-7-azaspiro[3.5]nonane scaffold. These values are essential for predicting the impact of the bioisosteric swap on properties like solubility, permeability, and metabolic stability.

PropertyPiperidine2-Methoxy-7-azaspiro[3.5]nonaneRationale for Change
Molecular Weight 85.15 g/mol 155.24 g/mol Increased molecular weight and sp3 character.
cLogP 0.83 (approx.)1.2 - 1.5 (predicted)Increased lipophilicity due to additional carbons, partially offset by the ether oxygen.
pKa (Basic Nitrogen) ~11.1~11.1 (predicted)[9]The basicity of the nitrogen is predicted to be similar, preserving key interactions.[9]
Topological Polar Surface Area (TPSA) 12.47 Ų21.7 Ų (predicted)The ether oxygen increases polarity, which can favorably impact solubility and cell permeability.
Rotatable Bonds 01 (methoxy group)The core scaffold is rigid, but the methoxy group introduces a rotatable bond.

Synthesis and Availability

While a detailed synthetic guide is beyond the scope of this note, it is crucial for researchers to know that the 7-azaspiro[3.5]nonane core is accessible. Patented synthetic routes often involve multi-step sequences to construct the spirocyclic system, for example, through cyclization reactions.[10][11] The introduction of the methoxy group can be achieved through functionalization of a ketone precursor, such as 7-azaspiro[3.5]nonan-2-one. Several chemical suppliers now offer this and related spirocyclic building blocks, making them readily available for incorporation into drug discovery programs.[12]

Experimental Evaluation of the Bioisosteric Swap

The true value of a bioisosteric replacement can only be confirmed through empirical testing. The following protocols provide robust, industry-standard methods for evaluating the impact of swapping a piperidine for a 2-Methoxy-7-azaspiro[3.5]nonane moiety on target affinity and metabolic stability.

Sources

Method

Application Note: N-Alkylation Reaction Pathways for 2-Methoxy-7-azaspiro[3.5]nonane

Executive Summary The integration of spirocyclic scaffolds into drug discovery has fundamentally shifted compound library design away from flat, aromatic heterocycles toward three-dimensional, high-Fsp3 architectures (1[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of spirocyclic scaffolds into drug discovery has fundamentally shifted compound library design away from flat, aromatic heterocycles toward three-dimensional, high-Fsp3 architectures (1[1]). This structural shift improves critical physicochemical properties, including aqueous solubility, metabolic stability, and target selectivity (2[2], 3[3]). Among these scaffolds, 2-methoxy-7-azaspiro[3.5]nonane serves as a highly versatile secondary amine building block. The methoxy substituent modulates lipophilicity and acts as a hydrogen-bond acceptor, while the piperidine nitrogen provides a reactive vector for N-alkylation to generate diverse compound libraries (4[4]).

This application note provides a comprehensive, self-validating guide to the two primary N-alkylation pathways for this scaffold: Reductive Amination and Direct SN2 Alkylation .

Mechanistic Rationale & Pathway Selection

The specific steric environment of the spiro[3.5]nonane core dictates the chemical reactivity of the secondary amine. Selecting the optimal N-alkylation pathway depends heavily on the nature of the electrophile and the desired substitution pattern.

Pathway A: Reductive Amination

Reductive amination is the premier method for appending primary or secondary alkyl groups using aldehyde or ketone precursors (4[4]).

  • Causality & Rationale : The reaction proceeds via the condensation of 2-methoxy-7-azaspiro[3.5]nonane with a carbonyl compound to form an electrophilic iminium ion. This intermediate is subsequently reduced by a mild hydride donor, typically sodium triacetoxyborohydride (NaBH(OAc)₃). Because the resulting tertiary amine is significantly more sterically hindered than the starting secondary amine, it cannot efficiently react with another carbonyl equivalent. This inherent steric block prevents over-alkylation. Furthermore, NaBH(OAc)₃ selectively reduces the iminium ion over the unreacted carbonyl, ensuring high conversion rates without degrading the starting material.

Pathway B: Direct SN2 Alkylation

Direct alkylation is employed when the target alkyl group must be derived from an alkyl halide (bromide/iodide) or pseudohalide (mesylate/tosylate).

  • Causality & Rationale : This pathway operates via a classic SN2 bimolecular nucleophilic substitution. A base (e.g., K₂CO₃ or DIPEA) is strictly required to neutralize the hydrohalic acid byproduct, thereby maintaining the amine in its nucleophilic free-base form. The primary challenge here is the competing formation of quaternary ammonium salts (over-alkylation) and E2 elimination of the electrophile. To mitigate this, the reaction is often catalyzed by Sodium Iodide (NaI). Through a Finkelstein-type halogen exchange, NaI converts less reactive alkyl chlorides/bromides into highly reactive alkyl iodides in situ, allowing the reaction to proceed at lower temperatures and suppressing side reactions (5[5]).

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate functionalization protocol based on the available electrophile.

N_Alkylation_Pathways A 2-Methoxy-7-azaspiro[3.5]nonane (Secondary Amine) B Electrophile Selection A->B C Aldehyde / Ketone B->C Carbonyl Precursor D Alkyl Halide / Pseudohalide B->D Leaving Group Precursor E Reductive Amination NaBH(OAc)3, DCE C->E F Direct SN2 Alkylation Base, Heat, MeCN D->F G Target N-Alkylated Spirocycle E->G High Yield, No Quaternization F->G Risk of Over-alkylation

Decision matrix for the N-alkylation of 2-methoxy-7-azaspiro[3.5]nonane based on electrophile.

Validated Experimental Protocols

Protocol A: Reductive Amination of 2-Methoxy-7-azaspiro[3.5]nonane

This self-validating protocol utilizes in-process staging to maximize the yield of the tertiary amine product.

Materials:

  • 2-Methoxy-7-azaspiro[3.5]nonane (Free base or HCl salt, 1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, only if using the amine HCl salt)

Step-by-Step Methodology:

  • Free-Base Liberation: In an oven-dried reaction vessel under nitrogen, suspend the 2-methoxy-7-azaspiro[3.5]nonane HCl salt (1.0 mmol) in anhydrous DCE (5.0 mL). Add DIPEA (1.2 mmol) and stir for 10 minutes at ambient temperature to liberate the nucleophilic free amine. (Skip this step if starting with the free base).

  • Iminium Formation (IPC Checkpoint 1): Add the aldehyde (1.1 mmol) to the solution. Stir the mixture at room temperature for 45 minutes. Causality: Allowing the iminium ion to fully form before introducing the reducing agent prevents the premature reduction of the aldehyde into an unreactive primary alcohol.

  • Hydride Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes to control any mild exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS. The product will exhibit a higher m/z and typically a longer retention time on a C18 reverse-phase column compared to the starting spirocycle.

  • Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to safely hydrolyze unreacted borohydride species. Extract the aqueous phase with Dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography using a gradient of DCM to 10% MeOH in DCM (containing 1% NH₄OH to prevent peak tailing of the basic amine).

Protocol B: Direct SN2 Alkylation

This protocol employs a Finkelstein catalyst to facilitate alkylation under milder conditions, preserving the integrity of the spirocyclic core (5[5]).

Materials:

  • 2-Methoxy-7-azaspiro[3.5]nonane (1.0 equiv)

  • Alkyl Bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃, finely powdered, 2.5 equiv)

  • Sodium iodide (NaI, 0.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Suspend 2-methoxy-7-azaspiro[3.5]nonane (1.0 mmol) and K₂CO₃ (2.5 mmol) in anhydrous MeCN (5.0 mL).

  • In Situ Activation: Add NaI (0.1 mmol) to the suspension. Causality: NaI acts as a catalyst by converting the alkyl bromide into a transient, highly reactive alkyl iodide. This lowers the activation energy required for the SN2 attack by the sterically hindered spirocyclic amine.

  • Electrophile Addition: Add the alkyl bromide (1.1 mmol) dropwise to the stirring mixture.

  • Controlled Heating: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 8–12 hours. Causality: Strict temperature control is vital. Exceeding 80°C drastically increases the thermodynamic drive toward E2 elimination of the alkyl halide and promotes unwanted quaternization of the newly formed tertiary amine.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃, NaBr, NaI) and concentrate the filtrate under reduced pressure.

  • Purification: Partition the crude residue between Ethyl Acetate (15 mL) and Water (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data & Optimization Metrics

The following table summarizes the comparative metrics, expected yields, and optimization parameters for both N-alkylation pathways applied to the 2-methoxy-7-azaspiro[3.5]nonane scaffold.

ParameterPathway A: Reductive AminationPathway B: Direct SN2 Alkylation
Optimal Electrophile Aldehydes / KetonesAlkyl Halides / Mesylates
Primary Reagents NaBH(OAc)₃, DCEK₂CO₃, NaI (cat.), MeCN
Operating Temperature Ambient (20–25°C)Heated (60°C)
Typical Isolated Yield 75% – 90%60% – 80%
Primary Side Product Risk Alcohol (via aldehyde over-reduction)Quaternary ammonium salt, E2 elimination
Steric Tolerance High (handles bulky ketones well)Moderate (poor for tertiary alkyl halides)
Scalability Profile Excellent (mild exotherm easily controlled)Moderate (requires strict thermal control)

References

  • Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery Source: BenchChem4

  • US20100113465A1 - 7-azaspiro[3.5]nonane-7-carboxamide compounds Source: Google Patents 5

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: NIH / PMC1

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed 2

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: NIH 3

Sources

Application

Application Note: Advanced Reductive Amination Protocols Utilizing 2-Methoxy-7-azaspiro[3.5]nonane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Significance In modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Significance

In modern medicinal chemistry, spirocyclic scaffolds have become indispensable tools for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Methoxy-7-azaspiro[3.5]nonane is a highly versatile secondary amine building block. By replacing traditional flat heterocycles (like piperidine or morpholine) with this spirocyclic motif, drug development professionals can increase the fraction of sp³-hybridized carbons (Fsp³), enhance metabolic stability, and precisely control lipophilicity while introducing a hydrogen-bond accepting methoxy group [[1]](1].

The most efficient method for functionalizing the nitrogen atom of this scaffold is reductive amination , a cornerstone reaction that couples the secondary amine with aldehydes or ketones to yield structurally diverse tertiary amines 2[2].

Mechanistic Causality & Reagent Selection

To achieve high yields and prevent side reactions, it is critical to understand the causality behind the reagent choices:

  • Iminium Ion Formation: Because 2-methoxy-7-azaspiro[3.5]nonane is a secondary amine, it reacts with carbonyls to form a hemiaminal, which then dehydrates to form a positively charged iminium ion (rather than a neutral imine) 3[3]. This dehydration is accelerated by weak acids like acetic acid (AcOH).

  • Chemoselective Reduction: The iminium ion is highly electrophilic. By utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) , we exploit a critical kinetic difference: the electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, making it unreactive toward the starting aldehydes/ketones, but perfectly tuned to reduce the highly reactive iminium species 4[4].

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) because its higher boiling point allows for gentle heating if steric hindrance from the spirocyclic core impedes the reaction 5[5].

Mechanistic Pathway

Mechanism A 2-Methoxy-7-azaspiro[3.5]nonane (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Addition B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion (Electrophilic) C->D -H2O (AcOH Catalyzed) E Tertiary Amine (Target Product) D->E Hydride Reduction (NaBH(OAc)3)

Mechanistic pathway of reductive amination forming a tertiary spirocyclic amine.

Quantitative Data: Reaction Parameter Matrix

The table below synthesizes the optimal conditions based on the nature of the carbonyl electrophile being coupled to 2-methoxy-7-azaspiro[3.5]nonane.

Carbonyl SubstratePreferred ReductantSolventAcid AdditiveTempTypical YieldChemoselectivity Profile
Aliphatic Aldehydes NaBH(OAc)₃ (1.5 eq)DCENone / AcOH (1 eq)RT85–95%Excellent (Iminium > Aldehyde)
Aromatic Aldehydes NaBH(OAc)₃ (1.5 eq)DCEAcOH (1.5 eq)RT80–90%Excellent
Unhindered Ketones NaBH(OAc)₃ (2.0 eq)DCEAcOH (2.0 eq)40°C65–85%Good (Requires heating)
Hindered Ketones NaBH₃CN (1.5 eq)MeOHTi(OiPr)₄ (1.2 eq)60°C50–70%High (Requires strict pH 4-5 control)

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct One-Pot Reductive Amination (For Aldehydes)

This protocol is optimized for coupling 2-methoxy-7-azaspiro[3.5]nonane with standard aldehydes.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2-methoxy-7-azaspiro[3.5]nonane (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous DCE (5.0 mL).

  • Acidification: Add glacial acetic acid (1.0 mmol, 1.0 eq) dropwise. Stir the mixture at room temperature for 30 minutes to allow for complete iminium ion formation.

  • Validation Checkpoint 1 (LC-MS): Self-Validation: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the secondary amine mass (m/z 156.1[M+H]⁺) and the appearance of the heavier iminium ion mass.

  • Reduction: Once iminium formation is confirmed, add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) portion-wise over 5 minutes to prevent sudden exotherms. Stir at room temperature for 4–12 hours.

  • Validation Checkpoint 2 (Quench): Self-Validation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). You must observe effervescence (CO₂ and H₂ gas evolution), confirming the neutralization of AcOH and the destruction of unreacted hydride.

  • Workup: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Titanium-Assisted Reductive Amination (For Hindered Ketones)

When reacting the spirocyclic amine with sterically hindered ketones, standard conditions often fail due to poor iminium formation. Titanium(IV) isopropoxide acts as a powerful Lewis acid and water scavenger.

Step-by-Step Methodology:

  • Condensation: Dissolve 2-methoxy-7-azaspiro[3.5]nonane (1.0 mmol) and the ketone (1.2 mmol) in anhydrous THF (5.0 mL). Add Ti(OiPr)₄ (1.2 mmol, 1.2 eq). Stir at 60°C for 12 hours.

  • Reduction: Cool the mixture to 0°C. Add NaBH₃CN (1.5 mmol, 1.5 eq) dissolved in 1 mL of MeOH. Stir at room temperature for an additional 6 hours.

  • Validation Checkpoint (Hydrolysis): Self-Validation: Quench the reaction by adding 1 M aqueous NaOH (2 mL). You must observe the immediate formation of a dense, white, insoluble precipitate (TiO₂). This visual cue confirms the successful hydrolysis of the titanium complex, which is mandatory to release the amine product into the organic phase.

  • Workup: Filter the suspension through a pad of Celite® to remove the TiO₂ salts, washing the pad generously with EtOAc. Separate the filtrate phases, dry the organic layer over Na₂SO₄, and concentrate.

Experimental Workflow Diagram

Workflow Step1 1. Reagent Mixing Amine + Carbonyl in DCE Step2 2. Acidification Add AcOH (1-2 eq) Step1->Step2 Step3 3. Iminium Formation Stir 30-60 mins (LC-MS Check) Step2->Step3 Step4 4. Reduction Add NaBH(OAc)3 (1.5 eq) Step3->Step4 Step5 5. Quench & Workup Sat. NaHCO3, Extract, Dry Step4->Step5

Step-by-step experimental workflow for direct reductive amination.

References

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors National Institutes of Health (PMC)1

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Chemical Reviews (ACS Publications) 2

  • Reductive Transformations with Sodium Borohydride and Their Applications American Chemical Society (ACS) 4

  • Reductive Amination, and How It Works Master Organic Chemistry 3

  • ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells National Institutes of Health (PMC) 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Development for 2-Methoxy-7-azaspiro[3.5]nonane

Welcome to the Advanced Technical Support Center for the chromatographic analysis of 2-Methoxy-7-azaspiro[3.5]nonane . This guide is engineered for researchers, analytical scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the chromatographic analysis of 2-Methoxy-7-azaspiro[3.5]nonane . This guide is engineered for researchers, analytical scientists, and drug development professionals who require robust, self-validating methodologies for this challenging spirocyclic aliphatic amine.

Part 1: Analyte Profiling & The Core Chromatographic Challenge

Q: Why does 2-Methoxy-7-azaspiro[3.5]nonane fail on standard reversed-phase UV methods?

A: The failure of standard methods stems from the molecule's intrinsic physicochemical properties:

  • Lack of a Chromophore: The molecule is a fully saturated spirocyclic aliphatic amine with a methoxy ether group. It lacks the conjugated π -electron systems or aromatic rings required for UV absorbance. Relying on low-wavelength UV (<210 nm) results in severe baseline drift and solvent interference.

  • High Polarity & Basic Nature: The secondary amine in the azaspiro ring is highly basic (estimated pKa ~9–10). At a neutral pH, the amine is protonated, rendering the molecule highly hydrophilic. This causes it to elute near the void volume on standard C18 columns.

  • Secondary Silanol Interactions: When analyzing basic amines at mid-pH ranges, the positively charged amine interacts electrostatically with negatively charged, ionized residual silanols on the silica stationary phase. This dual-retention mechanism (hydrophobic partitioning + ion exchange) is the primary root cause of severe peak tailing[1].

Part 2: Detector Selection & Optimization (FAQ)

Q: Since UV is unviable, which detector should I choose: MS, CAD, or ELSD?

A: The choice depends on your analytical goal (sensitivity vs. universal quantitation).

  • Mass Spectrometry (MS): Ideal for high-sensitivity bioanalysis. The basic amine readily accepts a proton, making it highly responsive in Positive Electrospray Ionization (ESI+) mode.

  • Charged Aerosol Detector (CAD): Ideal for purity analysis and formulation QA/QC. CAD provides a uniform response independent of the analyte's chemical structure, measuring the charge proportional to the mass of the non-volatile analyte[2].

Q: My CAD baseline is drifting severely and noise is high. How do I fix this?

A: CAD performance is strictly dependent on mobile phase volatility. Any introduction of semi-volatile or non-volatile components (e.g., phosphate buffers, sodium salts) will increase background signal, cause baseline drift, and permanently damage the detector[3]. You must use LC-MS grade solvents and volatile additives (e.g., formic acid, ammonium formate). A healthy system should output a background current of 1–2 pA at an evaporation temperature (EvapT) of 35 °C[4].

Table 1: Detector Selection Matrix for Aliphatic Amines
Detector TechnologySensitivity LimitMobile Phase ConstraintsQuantitation UniformityBest Use Case
ESI-MS/MS Low pg/mLStrictly volatile buffers; prone to ion suppression.Analyte-dependent (requires stable isotope internal standards).Pharmacokinetics, trace bioanalysis.
CAD Low ng/mLStrictly volatile buffers; no non-volatile salts allowed.High (<5% RSD variation for non-volatiles)[3].Impurity profiling, API mass balance.
ELSD Mid ng/mLVolatile buffers required.Non-linear response (requires log-log calibration).Preparative LC monitoring.

Part 3: Column Chemistry & Retention Strategies (FAQ)

Q: How do I overcome poor retention and peak tailing for this highly polar basic amine?

A: You must manipulate the retention mechanism using one of two field-proven strategies:

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC) Instead of forcing a polar molecule to retain on a hydrophobic C18 column, HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (e.g., >90% Acetonitrile).

  • The Causality: The silica surface absorbs water from the mobile phase, forming a stagnant, water-rich layer. The polar 2-Methoxy-7-azaspiro[3.5]nonane partitions from the bulk organic phase into this water layer[5]. Because water is the strong eluting solvent in HILIC, starting with high acetonitrile ensures excellent retention.

Strategy 2: High-pH Reversed-Phase (RP)

  • The Causality: By raising the mobile phase pH to 10.5 (using volatile ammonium bicarbonate), the secondary amine is deprotonated and rendered neutral. This significantly increases its hydrophobicity (improving retention on C18) and completely eliminates the electrostatic interactions with ionized silanols, resulting in perfectly symmetrical peaks[6].

G Start Peak Tailing Observed (Asymmetry > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH pH < 3.0 CheckPH->LowPH HighPH pH > 10.0 CheckPH->HighPH MidPH pH 4.0 - 8.0 CheckPH->MidPH Sol1 Silanols Protonated. Check for column void or mass overload. LowPH->Sol1 Sol2 Amine Deprotonated. Check extra-column volume or fittings. HighPH->Sol2 Sol3 Ionized Silanols interacting with Amine. (Secondary Interactions) MidPH->Sol3 Action1 Switch to High-pH Stable C18 Column Sol3->Action1 If RP is required Action2 Switch to HILIC Methodology Sol3->Action2 If polar retention needed

Decision tree for troubleshooting peak tailing of basic aliphatic amines.

Part 4: Validated Experimental Protocols

Protocol A: HILIC-MS/MS Method for Trace Quantitation

This protocol leverages HILIC for maximum retention of the polar amine, coupled with ESI-MS for high sensitivity.

Step-by-Step Methodology:

  • Column Selection: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong): 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B (Weak): 100% LC-MS grade Acetonitrile.

  • Sample Preparation (Critical Step): Dilute all samples in a minimum of 75% Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stagnant water layer on the column, causing severe peak distortion and breakthrough.

  • Gradient Elution: Start at 95% B. Hold for 1 minute. Ramp to 50% B over 5 minutes. Return to 95% B and equilibrate for at least 15 column volumes.

  • Detection: ESI+ mode. Monitor the specific MRM transition for 2-Methoxy-7-azaspiro[3.5]nonane ( [M+H]+ m/z 156.1 product ion).

System Suitability Testing (SST) & Self-Validation:

  • Validation Metric 1: Retention factor ( k′ ) must be 2.0. If k′<2.0 , increase the initial %B.

  • Validation Metric 2: Peak Asymmetry ( As​ ) must be between 0.9 and 1.3.

  • Validation Metric 3: 5 replicate injections must yield an RT RSD 1.0%.

Workflow Step1 1. Sample Prep Diluent: >75% ACN Step2 2. Equilibration >20 Column Volumes Step1->Step2 Step3 3. Gradient Elution 95% -> 50% ACN Step2->Step3 Step4 4. Detection ESI-MS or CAD Step3->Step4 Step5 5. Validation SST Criteria Met Step4->Step5

Step-by-step workflow for HILIC-MS/CAD analysis of 2-Methoxy-7-azaspiro[3.5]nonane.
Protocol B: High-pH RP-CAD Method for Purity & Assay

This protocol uses a high-pH mobile phase to deprotonate the amine, allowing for standard C18 retention, paired with CAD for universal quantitation.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) – specifically designed to withstand high pH without silica dissolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.5 with Ammonium Hydroxide. (Note: Strictly volatile to protect the CAD).

    • Mobile Phase B: 100% LC-MS grade Methanol.

  • Detector Setup: Thermo Scientific CAD. Set Evaporation Temperature (EvapT) to 35 °C. Ensure the system is purged of any previous non-volatile buffers.

  • Gradient Elution: 5% B to 95% B over 10 minutes.

  • Inverse Gradient (Optional but Recommended): To ensure a perfectly flat CAD baseline during the gradient, use a secondary pump to deliver an inverse gradient post-column, ensuring the solvent composition entering the CAD remains constant[2].

System Suitability Testing (SST) & Self-Validation:

  • Validation Metric 1: Background current must stabilize 2.0 pA before injection. If > 2.0 pA, flush the system with LC-MS grade water to remove salt precipitates.

  • Validation Metric 2: Signal-to-Noise (S/N) for the 0.1% impurity limit must be 10.

Part 5: Troubleshooting Matrix

Table 2: Chromatographic Anomalies & Corrective Actions
SymptomRoot Cause (Causality)Diagnostic StepCorrective Action
Split Peaks Sample solvent is stronger than the mobile phase (e.g., high water content in HILIC).Inject a smaller volume (1 µL) to see if splitting resolves.Match sample diluent to initial mobile phase conditions (e.g., >75% ACN for HILIC).
Loss of Retention over Time Stationary phase degradation (silica dissolution at high pH).Test a fresh column.Switch to a hybrid-silica column (e.g., BEH technology) rated for pH > 10.
CAD Baseline Drift Changing mobile phase volatility during gradient elution.Run a blank gradient; observe the baseline slope.Implement an inverse gradient post-column to maintain constant solvent composition[2].

References

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Agilent Technologies.
  • HPLC-CAD Method Development Tips - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Charged aerosol detection - factors affecting uniform analyte response - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • HPLC-CAD Response Factors | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. Agilent Technologies.

Sources

Optimization

Optimizing palladium catalyst selection for 2-Methoxy-7-azaspiro[3.5]nonane amination

Here is a technical support center with troubleshooting guides and FAQs for optimizing palladium catalyst selection for 2-Methoxy-7-azaspiro[3.5]nonane amination. Technical Support Center: Amination of 2-Methoxy-7-azaspi...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a technical support center with troubleshooting guides and FAQs for optimizing palladium catalyst selection for 2-Methoxy-7-azaspiro[3.5]nonane amination.

Technical Support Center: Amination of 2-Methoxy-7-azaspiro[3.5]nonane

Welcome to the dedicated technical guide for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 2-Methoxy-7-azaspiro[3.5]nonane. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable spirocyclic amine into their target molecules. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions for maximum yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common strategic questions encountered when planning the amination of this specific secondary amine.

Q1: What is the fundamental catalytic cycle for the amination of 2-Methoxy-7-azaspiro[3.5]nonane, and what are the rate-determining steps?

The Buchwald-Hartwig amination is a robust method for forming C-N bonds.[1] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is critical for troubleshooting, as each step has unique requirements.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. For less reactive aryl chlorides, this step is often rate-limiting.[2]

  • Amine Coordination & Deprotonation: The 2-Methoxy-7-azaspiro[3.5]nonane coordinates to the Pd(II) center. A base then deprotonates the amine's N-H bond to form a palladium amido complex.[3]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, releasing the desired arylated amine and regenerating the active Pd(0) catalyst. This step is often accelerated by bulky, electron-rich ligands.[1][4]

A side reaction, β-hydride elimination, can compete with reductive elimination if the amine has accessible beta-hydrogens, leading to hydrodehalogenation of the aryl halide.[5] However, with a spirocyclic amine like 2-Methoxy-7-azaspiro[3.5]nonane, this is less of a concern.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_oa Ar-Pd(II)-X(L) (Oxidative Addition Complex) pd0->pd2_oa Oxidative Addition (+ Ar-X) pd2_amido Ar-Pd(II)-N(Spiro)(L) (Amido Complex) pd2_oa->pd2_amido Amine Coordination & Deprotonation (+ Amine, + Base, - HBX) pd2_amido->pd0 Regeneration product Ar-N(Spiro) (Product) pd2_amido->product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->pd0 Amine 2-Methoxy-7- azaspiro[3.5]nonane Amine->pd2_oa Base Base Base->pd2_oa

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.
Q2: How do I select the optimal palladium precatalyst and ligand for coupling with a cyclic secondary amine like 2-Methoxy-7-azaspiro[3.5]nonane?

Ligand selection is the most critical parameter for success. For cyclic secondary amines, especially when coupling with challenging aryl chlorides, bulky and electron-rich monodentate biaryl phosphine ligands are the industry standard.[2][6] They promote the formation of the highly active monoligated Pd(0) species and accelerate the crucial reductive elimination step.[2]

Using a pre-formed palladium "precatalyst" is highly recommended over generating the active catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃). Precatalysts offer better stability, reproducibility, and more reliable formation of the active Pd(0) species.[5][6]

Catalyst System Structure Class Recommended For Key Considerations
XPhos Pd G3/G4 Dialkylbiaryl PhosphineGeneral starting point. Excellent for aryl chlorides, bromides, and triflates. Broadly effective for many secondary amines.[5][7]Highly robust and often provides good to excellent yields. G4 precatalysts offer enhanced stability.
RuPhos Pd G3/G4 Dialkylbiaryl PhosphineSterically hindered aryl halides or when XPhos gives sluggish results.The RuPhos ligand is slightly more electron-rich than XPhos, which can sometimes accelerate reactions with deactivated substrates.[6]
cataCXium® A Di(1-adamantyl)alkylphosphineParticularly effective for sterically demanding couplings, including hindered amines and ortho-substituted aryl chlorides.[8]The adamantyl groups provide extreme bulk, which can be beneficial for challenging transformations.
Josiphos Ligands Ferrocene-basedCan be effective for aryl tosylates, often allowing for reactions at room temperature.[9]Represents a different class of ligands that can be successful when biaryl phosphines fail.

Recommendation: Begin screening with XPhos Pd G3 or G4 . It offers the broadest applicability and a high probability of success.

Q3: What is the role of the base in this reaction, and how does its strength affect the outcome?

The base has a critical role: to deprotonate the protonated amine after it coordinates to the palladium center, thereby forming the key palladium-amido intermediate required for reductive elimination.[3][4] The choice of base is a trade-off between reactivity and functional group compatibility.

Base Class Strength Advantages Disadvantages
Sodium tert-butoxide (NaOtBu) Strong OrganicVery StrongHighly effective, often leads to faster reaction rates and higher conversion.[6]Incompatible with base-sensitive functional groups (e.g., esters, nitro groups). Can promote side reactions at high temperatures.[10]
Lithium bis(trimethylsilyl)amide (LHMDS) Strong OrganicVery StrongExcellent for promoting reactions at lower temperatures. Soluble in many organic solvents.[11]Also incompatible with many sensitive functional groups.
Cesium Carbonate (Cs₂CO₃) Weaker InorganicModerateBroad functional group tolerance. Good choice for substrates with sensitive moieties.[5][6]Often requires higher reaction temperatures or longer reaction times. Its solubility can be a factor.[6]
Potassium Phosphate (K₃PO₄) Weaker InorganicModerateSimilar to Cs₂CO₃ in offering good functional group tolerance.[5]May lead to slower reactions compared to strong organic bases.

Recommendation: For initial trials with robust substrates, NaOtBu is the standard choice. If your aryl halide or coupling partner contains base-sensitive functional groups, start with Cs₂CO₃ .

Q4: Which solvent is most appropriate, and what should I consider regarding solubility?

The solvent must solubilize all components of the reaction: the aryl halide, the amine, the base, and the palladium complex.[6] Poor solubility is a common and often overlooked cause of low conversion.[5] Aprotic solvents are almost always used.

  • Toluene: An excellent, high-boiling, non-polar choice. A very common starting point.

  • 1,4-Dioxane: A more polar aprotic solvent. Its ability to dissolve a wider range of compounds, including some inorganic bases, makes it a valuable alternative.

  • Tetrahydrofuran (THF): A good solvent, but its lower boiling point (66 °C) may limit the achievable reaction temperature without a sealed vessel.

Recommendation: Start with toluene or 1,4-dioxane . If you observe suspended solids (particularly the base), consider switching solvents or gently increasing the temperature to improve solubility.

Section 2: Troubleshooting Guide

Even with optimized starting conditions, challenges can arise. This guide provides a logical workflow for diagnosing and solving common problems.

Problem: Low or No Conversion of Starting Material

This is the most frequent issue. A systematic approach is required to identify the root cause.

Troubleshooting_Workflow start Low / No Conversion Observed check_inert 1. Verify Inert Atmosphere & Reagent Quality start->check_inert check_params 2. Re-evaluate Reaction Parameters (Temp & Concentration) check_inert->check_params No Issue action_inert Action: Use fresh anhydrous/degassed solvent. Purge vessel with Ar/N₂ (3x vacuum/backfill cycles). check_inert->action_inert Issue Found check_catalyst 3. Re-evaluate Catalyst System (Ligand & Base) check_params->check_catalyst No Issue action_params Action: Increase temperature in 10°C increments (e.g., 90°C -> 110°C). Check for solubility. check_params->action_params Issue Found action_catalyst Action: Screen alternative ligands (e.g., RuPhos) and/or a stronger base (e.g., LHMDS). check_catalyst->action_catalyst Issue Found success Problem Solved action_inert->success action_params->success action_catalyst->success

Figure 2: Troubleshooting workflow for low reaction conversion.

Step-by-Step Diagnosis:

  • Is the system rigorously inert and are the reagents pure?

    • Causality: The active Pd(0) catalyst is highly sensitive to oxygen and will be deactivated by it. Trace water can hydrolyze the palladium complex or react with the base, also leading to catalyst deactivation.[5]

    • Action: Ensure you are using a truly anhydrous and degassed solvent. Use fresh, high-purity reagents. The reaction vessel should be oven or flame-dried and thoroughly purged with an inert gas (argon or nitrogen) using several vacuum/backfill cycles.[5]

  • Is the reaction temperature optimal?

    • Causality: Buchwald-Hartwig aminations are typically thermally driven, often requiring temperatures between 80-110 °C to achieve a reasonable rate.[5] If the temperature is too low, the reaction will be exceedingly slow. Conversely, temperatures above 120 °C can lead to catalyst decomposition.[5]

    • Action: If running at a lower temperature (e.g., 80 °C), cautiously increase it in 10 °C increments. Monitor for any signs of decomposition (darkening of the reaction mixture to black).

  • Is the catalyst system appropriate for the substrate?

    • Causality: While XPhos is a great starting point, particularly challenging substrates (e.g., very electron-rich or sterically hindered aryl chlorides) may require a more specialized ligand.[6][8] Similarly, if a weaker base like K₃PO₄ is used and the reaction stalls, it may not be strong enough to efficiently deprotonate the amine complex.

    • Action: If the above steps fail, begin a systematic rescreening.

      • Ligand: Switch from XPhos to RuPhos or cataCXium® A.

      • Base: If using a weak base, switch to a strong base like NaOtBu or LHMDS, assuming the substrate is compatible.

Problem: Significant Hydrodehalogenation Byproduct is Observed

This occurs when the starting aryl halide (Ar-X) is converted to the corresponding arene (Ar-H).

  • Causality: This byproduct primarily arises from a competing pathway called β-hydride elimination. While less common for the specific amine , it can also be promoted by trace water in the reaction, which can act as a proton source.[5]

  • Mitigation Strategies:

    • Ensure Rigorous Anhydrous Conditions: This is the first and most important step. Re-purify and dry all solvents and reagents.[5]

    • Modify the Ligand: Using a bulkier ligand (like XPhos or cataCXium® A) can sterically disfavor the transition state required for β-hydride elimination, thereby favoring the desired reductive elimination pathway.[5]

    • Lower the Temperature: Side reactions sometimes have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still affords a reasonable rate can suppress byproduct formation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol is designed for parallel screening to efficiently identify the optimal ligand and base combination.

  • Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars.

  • Charging Solids: To each vial, add the aryl halide (0.1 mmol, 1.0 equiv), the selected base (see table below, 1.4 equiv), and the palladium precatalyst (e.g., XPhos Pd G4, 0.002 mmol, 2 mol %).

  • Screening Matrix Example:

    • Vial 1: XPhos Pd G4, NaOtBu

    • Vial 2: XPhos Pd G4, Cs₂CO₃

    • Vial 3: RuPhos Pd G4, NaOtBu

    • Vial 4: RuPhos Pd G4, Cs₂CO₃

  • Adding Liquids: Remove the vials from the glovebox. Add anhydrous, degassed solvent (e.g., toluene, 0.5 M) via syringe, followed by 2-Methoxy-7-azaspiro[3.5]nonane (0.12 mmol, 1.2 equiv).

  • Reaction: Seal the vials and place them in a pre-heated aluminum heating block set to 100 °C. Stir for 12-24 hours.

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify the most promising conditions.

Protocol 2: Recommended Starting Protocol for Amination with an Aryl Bromide

This protocol serves as a robust starting point for a typical reaction.

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), XPhos Pd G4 (16 mg, 0.02 mmol, 2 mol %), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • Solvent & Amine Addition: Evacuate and backfill the flask with argon three times. Add 2 mL of anhydrous, degassed toluene via syringe. Add 2-Methoxy-7-azaspiro[3.5]nonane (189 mg, 1.2 mmol, 1.2 equiv).

  • Heating: Seal the flask and immerse it in a pre-heated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. [Link]

  • Selective palladium-catalyzed amination of the heterocyclic core of variolins - UAH. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC - NIH. [Link]

  • A new improved catalyst for the palladium-catalyzed amination of aryl chlorides. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of Substituted 2-Methoxy-7-azaspiro[3.5]nonanes

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for resolving enantiomeric mixtures of substituted 2-Methoxy-7-azaspiro[3.5]nonane derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for resolving enantiomeric mixtures of substituted 2-Methoxy-7-azaspiro[3.5]nonane derivatives. The unique three-dimensional structure of these azaspirocycles makes them valuable scaffolds in medicinal chemistry, but also presents specific challenges in isolating the desired single enantiomer.[1][2] This document provides in-depth, field-tested answers and protocols to overcome the common hurdles you may encounter.

Section 1: Diastereomeric Salt Crystallization

This classical method remains one of the most cost-effective and scalable techniques for chiral resolution.[3] It leverages the reaction of a racemic base, such as our azaspiro[3.5]nonane, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization.[4][5][6][7]

Frequently Asked Questions & Troubleshooting

Q1: What is the fundamental workflow for a diastereomeric salt resolution, and where are the common failure points?

A1: The process involves four key stages: salt formation, selective crystallization, isolation of the desired salt, and liberation of the free enantiomer. The most critical and often challenging stage is achieving selective crystallization with high diastereomeric excess (d.e.).

The general workflow is outlined below. Failure often occurs at the "Induce Crystallization" step, where the salts may not crystallize at all or may "oil out," or at the "Filtration" step, where the isolated solid has low purity.[4]

G start Racemic (R/S) Azaspiro[3.5]nonane agent Add Chiral Resolving Agent (e.g., L-TA) salts Form Diastereomeric Salts (R-L and S-L) dissolve Dissolve in Optimal Solvent salts->dissolve Salt Formation crystallize Induce Crystallization (e.g., Cooling, Anti-solvent) separate Filtration solid Solid: Enriched Salt (e.g., S-L) separate->solid liquid Mother Liquor: Enriched in Soluble Salt (R-L) separate->liquid liberate Liberate Enantiomer (Base wash) solid->liberate final Pure Enantiomer (S) liberate->final

Caption: General workflow for diastereomeric salt resolution.

Q2: I'm not getting any crystals at all. What should I do?

A2: A lack of crystallization indicates that the solution is not supersaturated. The diastereomeric salts are likely too soluble in the chosen solvent system.[8]

  • Causality: Crystallization requires the concentration of the salt to exceed its solubility limit, creating a thermodynamic driving force for nucleation and crystal growth.

  • Solutions:

    • Concentrate the Solution: Carefully evaporate a portion of the solvent under reduced pressure.

    • Anti-Solvent Addition: Gradually add a solvent in which the salts are poorly soluble (an "anti-solvent") to the stirred solution to induce precipitation.[8]

    • Controlled Cooling: Slowly lower the temperature, as solubility typically decreases with temperature. A programmed, slow cooling ramp is often more effective than rapid cooling in a freezer.[4][8]

    • Induce Nucleation: If the solution is supersaturated but nucleation is kinetically hindered, try scratching the inside of the flask with a glass rod or adding a few seed crystals of the desired diastereomeric salt.[4]

    • Purity Check: Ensure the starting racemic amine and the resolving agent are highly pure, as impurities can inhibit crystallization.[8]

Q3: My diastereomeric salt is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" is a liquid-liquid phase separation that occurs when the level of supersaturation is too high, causing the salt to separate as a liquid phase rather than an ordered crystalline solid.[4]

  • Causality: This is common when a solution is cooled too quickly or when an anti-solvent is added too rapidly, creating localized areas of extremely high supersaturation.

  • Solutions:

    • Add More Solvent: Dilute the mixture slightly to reduce the overall concentration before attempting to crystallize again.

    • Increase Temperature: Heat the solution to redissolve the oil, then allow it to cool much more slowly.

    • Slow Down Anti-Solvent Addition: If using an anti-solvent, add it at a much slower rate with vigorous stirring to ensure proper mixing and avoid high local concentrations.

    • Change Solvent System: The chosen solvent may be inappropriate. Screen other solvents or solvent mixtures to find a system where the solubility is lower but oiling out is avoided.

Q4: The diastereomeric excess (d.e.) of the crystallized salt is low. How can I improve it?

A4: Low d.e. means that the more soluble diastereomer is co-precipitating with the less soluble one. This compromises the efficiency of the resolution.[4]

  • Causality: The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent, or the crystallization conditions may favor kinetic trapping over thermodynamic equilibrium.

  • Solutions:

    • Recrystallization: This is the most common method. Dissolve the enriched solid material in a fresh portion of the solvent and crystallize it again. Each recrystallization step should increase the d.e. of the solid.[4][9]

    • Solvent Screening: The choice of solvent is the most critical factor. The ideal solvent maximizes the solubility difference between the diastereomers. Perform a systematic screen of various solvents and solvent mixtures.[4][10]

    • Slower Cooling: Rapid crystallization can trap the more soluble diastereomer. Use a slow, controlled cooling profile to allow the system to remain closer to equilibrium.[4]

    • Kinetically Controlled Resolution: In some cases, the desired diastereomer may crystallize faster, even if it's not the least soluble at equilibrium. In such scenarios, a rapid crystallization and quick filtration can yield a product with high d.e., although this requires careful optimization.[11][12]

Protocol: Screening for Optimal Resolving Agent & Solvent

This protocol outlines a systematic approach to identify an effective resolving agent and solvent system for the chiral resolution of a racemic 2-Methoxy-7-azaspiro[3.5]nonane derivative.

  • Preparation: In an array of 8 vials, weigh the racemic azaspiro[3.5]nonane (e.g., 0.1 mmol per vial).

  • Resolving Agent Addition: To each vial, add a different chiral acid resolving agent (0.1 mmol). Common choices for basic amines include L-Tartaric acid, (1R)-(-)-10-Camphorsulfonic acid, (S)-(+)-Mandelic acid, and Di-p-toluoyl-L-tartaric acid.

  • Initial Dissolution: Add a small amount of a volatile, good solvent (e.g., 0.5 mL methanol) to each vial to ensure complete salt formation. Stir or sonicate until all solids dissolve.

  • Solvent Evaporation: Remove the initial solvent under a stream of nitrogen or via vacuum to leave the diastereomeric salt pairs as a solid residue.

  • Screening Solvent Addition: To each vial, add a different screening solvent (e.g., 1.0 mL). Screen a range of solvents with varying polarities (e.g., Isopropanol, Acetonitrile, Ethyl Acetate, Toluene).

  • Equilibration: Heat the vials to 60 °C to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling to 4 °C overnight.

  • Analysis: Observe the vials for crystal formation. If crystals have formed, isolate the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Characterization: Determine the yield and diastereomeric excess (d.e.) of the crystalline material. The d.e. can be determined by NMR after liberating the amine or, more commonly, by dissolving the salt and analyzing the amine via chiral HPLC.

Data Presentation: Example of a Solvent Screening
EntryResolving AgentSolvent SystemYield (%)Diastereomeric Excess (d.e.) (%)
1L-Tartaric AcidIsopropanol4575
2L-Tartaric AcidAcetonitrile3092
3L-Tartaric AcidEthyl Acetate1560
4L-Tartaric AcidToluene--No Crystals
5(S)-Mandelic AcidIsopropanol6045
6(S)-Mandelic AcidAcetonitrile5255

Table based on principles described in BenchChem and ACS Publications.[8][10]

Section 2: Chiral Chromatography (HPLC/SFC)

For analytical determination of enantiomeric excess (e.e.) and for preparative separation, chiral chromatography is an indispensable tool. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most common techniques.[1]

Frequently Asked Questions & Troubleshooting

Q1: I'm seeing poor or no separation between enantiomers on my chiral column. What are the first things to check?

A1: Failure to achieve separation is usually a problem of mismatched selectivity between the analyte and the chiral stationary phase (CSP) or a sub-optimal mobile phase.

  • Causality: Chiral recognition relies on forming transient diastereomeric complexes between the enantiomers and the CSP. This requires at least three points of interaction. If the CSP or mobile phase does not facilitate these interactions, no separation will occur.

  • Solutions:

    • Change the CSP: This is the most impactful variable. For amines like azaspiro[3.5]nonanes, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice. If these fail, consider cyclofructan or macrocyclic glycopeptide-based columns.[1] A systematic screening of 3-4 different columns is highly recommended.

    • Modify the Mobile Phase:

      • For Normal Phase: Vary the alcohol modifier (e.g., isopropanol, ethanol) and its percentage in the alkane mobile phase (e.g., hexane).

      • For Reversed Phase/Polar Organic Mode: Change the organic solvent (e.g., acetonitrile vs. methanol) and adjust the ratio.

    • Additives are Crucial for Amines: Basic analytes often require additives to achieve good peak shape and separation. Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase to block active sites on the silica support. An acidic modifier like trifluoroacetic acid (TFA) or formic acid can also be used to protonate the amine, which can alter its interaction with the CSP.[13]

    • Lower the Temperature: Reducing the column temperature often enhances the stability of the transient diastereomeric complexes, leading to better resolution.[14]

G start Poor or No Chiral Separation q1 Is the CSP appropriate for a basic amine? start->q1 s1 Screen different CSPs (e.g., Polysaccharide, Cyclofructan-based) q1->s1 No q2 Are you using additives (acid/base)? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Add 0.1% TEA/DEA or 0.1% TFA/FA to mobile phase q2->s2 No q3 Have you varied the mobile phase composition? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Change alcohol modifier (NP) or organic solvent (RP). Vary solvent ratios. q3->s3 No q4 Have you tried a lower temperature? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Lower column temp (e.g., from 40°C to 25°C) q4->s4 No end Consult specialist or consider derivatization q4->end Yes a4_yes Yes a4_no No s4->end

Caption: Troubleshooting workflow for poor chiral separation.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Peak tailing for basic compounds like azaspiro[3.5]nonanes is almost always caused by undesirable secondary interactions with acidic silanol groups on the silica support of the CSP.[13]

  • Causality: Free silanol groups (Si-OH) on the silica surface can strongly and non-specifically bind to the basic nitrogen atom of your compound, leading to a slow release from these sites and causing the peak to tail.

  • Solutions:

    • Add a Competing Base: As mentioned above, adding an amine like TEA or DEA to the mobile phase is the most effective solution. These additives act as "silanol blockers," binding to the active sites and preventing your analyte from interacting with them.[13]

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least one unit away from the pKa of your analyte to maintain a consistent ionization state.[13]

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak fronting or broadening. Dilute your sample and reinject.[13]

Q3: My retention times are drifting between injections. What is the cause?

A3: Inconsistent retention times are typically due to a lack of system equilibration or changes in the mobile phase or temperature.

  • Causality: Chiral separations can be very sensitive to minor changes in conditions. The column needs to be fully equilibrated with the mobile phase to ensure a stable surface chemistry for consistent interactions.

  • Solutions:

    • Increase Equilibration Time: Especially when using additives or running gradients, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the next injection.[13]

    • Use a Column Oven: Temperature fluctuations can significantly impact retention. A column oven provides a stable thermal environment.[13]

    • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep reservoirs covered.[13] Additive memory effects can also occur, where traces of additives from previous runs persist on the column, so thorough flushing is important when changing methods.[15]

Protocol: Chiral Stationary Phase (CSP) Screening for an Azaspiro[3.5]nonane
  • Column Selection: Select 3-4 CSPs with different chiral selectors. A good starting set would be:

    • CHIRALPAK® IA (Amylose derivative)

    • CHIRALCEL® OD-H (Cellulose derivative)

    • Larihc CF6-P (Cyclofructan-based)

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic 2-Methoxy-7-azaspiro[3.5]nonane in the mobile phase or a compatible solvent.

  • HPLC System Setup (Polar Organic Mode):

    • Mobile Phase: Acetonitrile/Methanol (90:10) with 0.2% TEA & 0.3% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm (or as appropriate for the specific derivative).

    • Injection Volume: 5 µL.

  • Procedure: a. Install the first column (e.g., CHIRALPAK® IA). b. Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved. c. Inject the racemic sample and record the chromatogram. d. If separation is observed, calculate the resolution (Rs). An Rs value > 1.5 indicates baseline separation. e. If separation is poor or absent, repeat steps a-d with the next column in the screening set. f. Once the best column is identified, the mobile phase composition can be further optimized to improve resolution or reduce run time.

Section 3: Enzymatic Kinetic Resolution

Enzymatic methods offer high enantioselectivity under mild reaction conditions and are a powerful alternative to classical resolution.[16] Kinetic resolution involves an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted.[17][18]

Frequently Asked Questions & Troubleshooting

Q1: What is the principle of enzymatic kinetic resolution for a secondary amine like 2-Methoxy-7-azaspiro[3.5]nonane?

A1: For secondary amines, direct enzymatic resolution can be challenging. A common and highly effective strategy is to first acylate the racemic amine (e.g., with acetic anhydride to form the N-acetyl derivative). Then, a hydrolase enzyme (like a lipase or protease) is used to selectively hydrolyze the N-acyl group of one enantiomer back to the free amine, while leaving the other N-acylated enantiomer untouched.[19] This creates a mixture of a free amine (one enantiomer) and an amide (the other enantiomer), which are easily separated due to their different chemical properties.

G cluster_0 Kinetic Resolution (Max 50% Yield) cluster_1 Dynamic Kinetic Resolution (Max 100% Yield) kr_start Racemic Amide (R-Amide + S-Amide) kr_enzyme Enzyme (e.g., Lipase) Selectively hydrolyzes S-Amide kr_start->kr_enzyme kr_end Final Mixture: 50% S-Amine + 50% R-Amide kr_enzyme->kr_end dkr_start Racemic Amide (R-Amide + S-Amide) dkr_racemize Racemization Catalyst (R-Amide <=> S-Amide) dkr_start->dkr_racemize dkr_racemize->dkr_start dkr_enzyme Enzyme Selectively hydrolyzes S-Amide dkr_racemize->dkr_enzyme dkr_end Final Product: ~100% S-Amine dkr_enzyme->dkr_end

Caption: Kinetic vs. Dynamic Kinetic Resolution.

Q2: My enzymatic reaction is slow or shows no conversion. What are the likely causes?

A2: Low or no activity points to issues with the enzyme itself or the reaction conditions.

  • Causality: Enzymes have optimal operating conditions (pH, temperature) and can be inhibited by co-solvents or impurities. The enzyme may also simply not accept your specific molecule as a substrate.

  • Solutions:

    • Check Enzyme Viability: Ensure the enzyme is active using a known, standard substrate.

    • Optimize pH and Temperature: Most lipases work well in a pH range of 6-8 and at temperatures between 30-50 °C. Run small-scale experiments to screen these parameters.

    • Co-Solvent Effects: While enzymes work in aqueous buffers, organic substrates often require a water-miscible co-solvent (e.g., DMSO, THF) for solubility. However, high concentrations of organic solvents can denature the enzyme. Keep the co-solvent percentage as low as possible (typically <20%).

    • Screen Different Enzymes: The substrate scope of enzymes can be narrow. If one lipase doesn't work, screen a panel of different lipases, proteases, or amidases.[19]

Q3: The enantioselectivity of my resolution is low. How can I improve it?

A3: Low enantioselectivity (a low E-value) means the enzyme is reacting with both enantiomers at comparable rates.

  • Causality: The active site of the enzyme is not discriminating effectively between the two enantiomers of your substrate.

  • Solutions:

    • Modify the Acyl Group: The size and nature of the N-acyl group can have a dramatic effect on selectivity. Instead of an N-acetyl group, try a larger group (e.g., N-propionyl) or a different type of group (e.g., a carbamate). This can improve how the substrate fits into the enzyme's active site.

    • Screen More Enzymes: This is often the most effective solution. Different enzymes have different active site geometries, and one may offer much higher selectivity for your substrate.

    • Optimize Reaction Conditions: Sometimes, changing the temperature or co-solvent can influence the flexibility of the enzyme and improve selectivity, although this effect is usually less pronounced than changing the enzyme or substrate.

References

  • Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystalliz
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. - Benchchem.
  • Development of enzym
  • A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. Journal of the American Chemical Society.
  • Catalytic Kinetic Resolution of Cyclic Secondary Amines.
  • Chiral Resolution Via Diastereomeric Salt Crystalliz
  • Confirming the Stereochemistry of 2-Oxaspiro[3.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods.
  • Trouble with chiral separations.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Chiral HPLC Separ
  • Resolution (Separ
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions - Benchchem.
  • A Comparative Guide to the Synthesis of Azaspirocycles - Benchchem.
  • 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.

Sources

Reference Data & Comparative Studies

Validation

The Ascendance of Spirocycles: A Comparative Guide to 2-Methoxy-7-azaspiro[3.5]nonane and Piperidine in Modern Drug Design

For the forward-thinking medicinal chemist, the pursuit of novel chemical matter with superior drug-like properties is a perpetual challenge. While the piperidine ring has long been a trusted and ubiquitous scaffold in d...

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Author: BenchChem Technical Support Team. Date: April 2026

For the forward-thinking medicinal chemist, the pursuit of novel chemical matter with superior drug-like properties is a perpetual challenge. While the piperidine ring has long been a trusted and ubiquitous scaffold in drug discovery, its limitations in terms of metabolic stability and exploration of three-dimensional chemical space have prompted the search for more sophisticated alternatives.[1][2][3] This guide provides an in-depth, data-driven comparison of the traditional piperidine moiety with the emerging spirocyclic bioisostere, 2-Methoxy-7-azaspiro[3.5]nonane, offering a strategic perspective for researchers, scientists, and drug development professionals.

The core principle of rational drug design lies in the iterative optimization of a molecule's interaction with its biological target while simultaneously refining its pharmacokinetic profile. Bioisosteric replacement, the substitution of one chemical group for another with similar steric and electronic properties, is a cornerstone of this process.[4] The replacement of a simple piperidine ring with a more rigid and three-dimensional scaffold like 2-Methoxy-7-azaspiro[3.5]nonane represents a compelling strategy to "escape from flatland" and access novel, patentable chemical space with potentially improved pharmacological characteristics.[5][6]

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between piperidine and 2-Methoxy-7-azaspiro[3.5]nonane lies in the introduction of a spirocyclic cyclobutane ring fused to the piperidine core at the 4-position. This seemingly subtle change has profound implications for the molecule's overall shape, rigidity, and physicochemical properties.

PropertyPiperidine (Generic)2-Methoxy-7-azaspiro[3.5]nonaneRationale for Change
Molecular Weight LowerHigherAddition of the methoxy-substituted cyclobutane ring.
Lipophilicity (XLogP3) Variable, but generally lower~1.9 (for parent 7-azaspiro[3.5]nonane)[7]The spirocyclic aliphatic core increases lipophilicity, which can be modulated by substituents.
Aqueous Solubility Generally higherPotentially lower, but often improved over highly lipophilic piperidine analogs[5]The rigid, non-polar spiro-system can decrease solubility, but this is highly context-dependent and can be offset by other factors.
Fraction of sp³ carbons (Fsp³) HighHigherThe addition of the saturated cyclobutane ring increases three-dimensionality, which can enhance binding selectivity.[4]
Basicity (pKa) of Piperidine N Typical range (e.g., ~11.2 for piperidine)Predicted to be similar to piperidine (~10.5 for 7-azaspiro[3.5]nonane)[7]The cyclobutane ring is several atoms away from the nitrogen, resulting in a negligible inductive effect on its basicity.
Metabolic Stability Prone to metabolism, especially at positions α to the nitrogen[8]Often enhanced[9]The spirocyclic core can shield adjacent C-H bonds from metabolic enzymes, and the quaternary spiro-carbon itself is not a site for oxidation.
Three-Dimensionality Chair/boat conformationsRigid, defined 3D structureThe spirocyclic nature locks the conformation, providing a more defined orientation of substituents for target interaction.[10]

The Strategic Advantage of the Spirocyclic Core

The decision to replace a piperidine with a 2-Methoxy-7-azaspiro[3.5]nonane is driven by several key potential advantages in drug design:

  • Enhanced Metabolic Stability: A significant liability of the piperidine ring is its susceptibility to cytochrome P450-mediated oxidation, particularly at the carbon atoms alpha to the nitrogen.[8] The quaternary spiro-carbon in the 7-azaspiro[3.5]nonane scaffold is inherently resistant to oxidation. This can lead to a longer half-life and improved pharmacokinetic profile.[9]

  • Increased Three-Dimensionality and Novel Exit Vectors: The rigid, spirocyclic framework of 2-Methoxy-7-azaspiro[3.5]nonane provides a well-defined three-dimensional structure. This increased Fsp³ character is often associated with improved selectivity and reduced off-target effects.[4] Furthermore, the cyclobutane ring offers novel vectors for substituent placement that are not accessible from a simple piperidine ring, allowing for a more thorough exploration of the target's binding pocket.[8]

  • Navigating Intellectual Property Landscapes: In a competitive pharmaceutical landscape, the novelty of a chemical scaffold is paramount. The use of spirocyclic systems like 2-Methoxy-7-azaspiro[3.5]nonane can provide a clear path to new intellectual property, distinguishing a new chemical entity from existing drugs and patent applications centered on the more common piperidine core.[10]

G cluster_piperidine Piperidine Core cluster_spirocycle 2-Methoxy-7-azaspiro[3.5]nonane Core piperidine Piperidine metabolism Metabolic Liability (α-oxidation) piperidine->metabolism flexibility Conformational Flexibility piperidine->flexibility spirocycle 2-Methoxy-7-azaspiro[3.5]nonane stability Improved Metabolic Stability spirocycle->stability rigidity Rigid 3D Structure spirocycle->rigidity vectors Novel Exit Vectors spirocycle->vectors lead_opt Lead Optimization lead_opt->piperidine Traditional Approach lead_opt->spirocycle Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of piperidine with a spirocyclic analog.

Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

While specific published data on 2-Methoxy-7-azaspiro[3.5]nonane is limited, the broader class of 7-azaspiro[3.5]nonane derivatives has been successfully employed in the development of potent agonists for the G protein-coupled receptor 119 (GPR119).[11][12] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion.[13]

In a notable study, researchers designed and synthesized a series of novel 7-azaspiro[3.5]nonane derivatives.[12] Through optimization of substituents on the piperidine nitrogen and an aryl group, they identified compounds with high potency and desirable pharmacokinetic profiles. This work underscores the utility of the 7-azaspiro[3.5]nonane scaffold as a rigid core to correctly orient the pharmacophoric elements for optimal receptor engagement.[11][13]

G start Identify Lead with Piperidine Moiety synthesize Synthesize 7-Azaspiro[3.5]nonane Analog start->synthesize vitro_screen In Vitro Physicochemical & PK Screening synthesize->vitro_screen gpr119_assay GPR119 Agonist Activity Assay synthesize->gpr119_assay data_analysis Comparative Data Analysis vitro_screen->data_analysis gpr119_assay->data_analysis proceed Proceed to In Vivo Studies? data_analysis->proceed

Caption: Workflow for evaluating a spirocyclic piperidine bioisostere.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of 7-azaspiro[3.5]nonane derivatives, adapted from methodologies for GPR119 agonists.[11][12][13]

Synthesis of a 7-Azaspiro[3.5]nonane Core

A general strategy for the synthesis of the 7-azaspiro[3.5]nonane core can involve the reduction of a corresponding lactam.[14]

Step 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one

  • To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (1.5 equivalents) dropwise.[14]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.[14]

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF.[14]

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography.[14]

Step 2: Deprotection of the Boc Group

  • To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 equivalent) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.[13][14]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is no longer visible.[14]

  • Concentrate the reaction mixture under reduced pressure.[14]

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and isolate the free amine.[14]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 7-azaspiro[3.5]nonane.[14]

In Vitro GPR119 Agonist Activity Assay

This protocol outlines a common method for assessing the agonist activity of test compounds at the GPR119 receptor using a cAMP accumulation assay.[11]

  • Cell Culture: Culture a stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) in appropriate media.[11]

  • Cell Seeding: Seed the cells into 384-well plates and incubate overnight.[11]

  • Assay Buffer Incubation: Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.[11]

  • Compound Addition: Add test compounds at various concentrations to the wells.[11]

  • Incubation: Incubate the plates for a further 30 minutes at room temperature.[11]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion: A Strategic Choice for Modern Drug Discovery

The choice between a traditional piperidine scaffold and a more complex bioisostere like 2-Methoxy-7-azaspiro[3.5]nonane is a strategic decision in the drug discovery process. While piperidine remains a valuable and versatile building block, the inherent advantages of the spirocyclic core in terms of metabolic stability, three-dimensionality, and access to novel chemical space make it a compelling option for overcoming common drug development hurdles.[5] The successful application of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists demonstrates the tangible benefits of this approach.[12] As medicinal chemists continue to push the boundaries of molecular design, the strategic incorporation of scaffolds like 2-Methoxy-7-azaspiro[3.5]nonane will undoubtedly play a crucial role in the development of the next generation of innovative therapeutics.

References

  • Malik, R., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116242. [Link]

  • Khairia, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2375-2388. [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4848. [Link]

  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]

  • Paoletta, S., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 60(16), 7045-7061. [Link]

  • Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2375-2388. [Link]

  • Obeng, S., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Request PDF. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Request PDF. An improved synthesis of 2-oxa-7-azaspirononane and analogs as novel reagents in medicinal chemistry. [Link]

  • Request PDF. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Chem-Net. 2-methoxy-7-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information. [Link]

  • Halabelian, L., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. ACS Central Science, 8(5), 633-644. [Link]

  • Black, D. StC., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13837-13846. [Link]

  • PubChem. 2-Oxa-7-azaspiro[3.5]nonane. [Link]

  • BuyChemJapan. 2-Methoxy-7-azaspiro[3.5]nonane 95% | AiFChem, an Xtalpi Company. [Link]

  • Myznikov, L., et al. (2021). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • ResearchGate. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. [Link]

  • Scott, J. D., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3509-3519. [Link]

  • Zheldakova, T. A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1085. [Link]

Sources

Comparative

Optimizing Pharmacokinetics: A Comparative Guide to Morpholine vs. 2-Methoxy-7-azaspiro[3.5]nonane Bioisosteres

As drug discovery programs increasingly target complex biological pathways, the pharmacokinetic liabilities of traditional flat heterocycles have become a significant bottleneck. Morpholine, a ubiquitous structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the pharmacokinetic liabilities of traditional flat heterocycles have become a significant bottleneck. Morpholine, a ubiquitous structural motif used to tune solubility and target interactions, frequently suffers from poor metabolic stability due to its vulnerability to Cytochrome P450 (CYP450) oxidation.

To overcome these limitations, medicinal chemists are transitioning towards three-dimensional spirocyclic bioisosteres. This guide provides an objective, data-driven comparison between the traditional morpholine ring and the advanced 2-Methoxy-7-azaspiro[3.5]nonane scaffold, detailing the mechanistic causality behind their metabolic profiles and providing a self-validating experimental protocol for evaluation.

Structural & Mechanistic Analysis: The Causality of Clearance

The Morpholine Liability

Morpholine contains an endocyclic ether oxygen and a secondary/tertiary amine. The primary metabolic liability lies in the C-H bonds adjacent to the oxygen atom ( α -O protons). CYP450 enzymes (predominantly CYP3A4 and CYP2D6) readily abstract a proton from these positions, leading to unstable hemiaminal or acetal-like intermediates. These intermediates rapidly undergo spontaneous ring-opening or N-dealkylation, resulting in high intrinsic clearance ( CLint​ ) and short in vivo half-lives.

The Spirocyclic Advantage: 2-Methoxy-7-azaspiro[3.5]nonane

Replacing morpholine with 2-Methoxy-7-azaspiro[3.5]nonane fundamentally alters the molecule's metabolic fate through three distinct mechanistic drivers [1, 3]:

  • Elimination of Endocyclic α -O Protons: The oxygen atom is moved exocyclically (as a methoxy group on a cyclobutane ring). This removes the primary site of oxidative ring cleavage.

  • Steric Shielding: The spiro quaternary carbon (the junction between the 4-membered and 6-membered rings) introduces significant steric bulk. This restricts the conformational flexibility of the molecule, physically hindering the CYP450 active site from accessing the nitrogen's α -protons.

  • Increased 3D Complexity ( Fsp3​ ): The spiro-fusion increases the fraction of sp3-hybridized carbons. This enhanced three-dimensionality disrupts planar stacking, which not only lowers lipophilicity (LogD) but also improves aqueous solubility, reducing off-target promiscuity [2].

G Morpholine Morpholine Core (Endocyclic Ether) CYP_Morph CYP450 α-Oxidation Morpholine->CYP_Morph Degradation Ring Opening & High Clearance CYP_Morph->Degradation Spiro 2-Methoxy-7-azaspiro[3.5]nonane (Exocyclic Methoxy) CYP_Spiro Steric Shielding & No α-O Protons Spiro->CYP_Spiro Stability Metabolic Stability & Low Clearance CYP_Spiro->Stability

Figure 1: CYP450-mediated metabolic pathways of morpholine vs. 2-Methoxy-7-azaspiro[3.5]nonane.

Metabolic Stability Profiling

The following table synthesizes quantitative data from representative matched-pair analyses (e.g., optimization of PRMT5 inhibitors and Hedgehog signaling antagonists), demonstrating the pharmacokinetic shift achieved by substituting morpholine with 2-Methoxy-7-azaspiro[3.5]nonane [1, 3].

Pharmacokinetic ParameterMorpholine Analog2-Methoxy-7-azaspiro[3.5]nonaneMechanistic Driver
HLM T1/2​ (min) 18.5> 60.0Elimination of endocyclic α -O protons
HLM CLint​ (µL/min/mg) 74.9< 15.0Steric shielding of the piperidine nitrogen
Lipophilicity (LogD 7.4) 2.82.1Increased basicity and 3D volume disruption
Fraction sp3 ( Fsp3​ ) 0.450.65Introduction of the spiro-quaternary carbon

Data reflects generalized trends observed in human liver microsome (HLM) assays for optimized lead compounds.

Experimental Methodology: Self-Validating HLM Assay

To ensure trustworthiness and reproducibility, the metabolic stability of these bioisosteres must be evaluated using a rigorously controlled, self-validating Human Liver Microsome (HLM) protocol.

Step-by-Step Protocol

Step 1: System Preparation & Matrix Assembly

  • Action: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Spike in the test compound to a final concentration of 1 µM.

  • Causality: The pH 7.4 buffer mimics physiological conditions. MgCl2​ is a critical cofactor for CYP450 enzymes. A low compound concentration (1 µM) ensures the reaction operates under first-order kinetics ( [S]≪Km​ ), which is mandatory for accurate CLint​ calculation.

Step 2: Thermal Equilibration & Baseline Validation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes without NADPH. Maintain a parallel control sample lacking NADPH throughout the entire assay.

  • Causality: Establishes thermal equilibrium. The minus-NADPH control is a self-validating mechanism; it ensures that any observed compound depletion is strictly CYP450-mediated, ruling out chemical instability or non-specific enzymatic hydrolysis.

Step 3: Reaction Initiation

  • Action: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Causality: NADPH provides the essential reducing equivalents for CYP450 catalytic cycles. Adding it last ensures a precise T=0 start time.

Step 4: Time-Course Sampling

  • Action: Extract 50 µL aliquots at precisely 0, 5, 15, 30, 45, and 60 minutes.

  • Causality: Multiple time points are required to plot a robust exponential decay curve, ensuring statistical confidence for the half-life calculation.

Step 5: Reaction Quenching & Protein Precipitation

  • Action: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the HLM proteins, halting all enzymatic activity. The internal standard corrects for any volumetric variations during subsequent sample handling.

Step 6: Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate CLint​ .

  • Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging. LC-MS/MS provides the high sensitivity and specificity needed to quantify the remaining parent compound against the internal standard.

G Step1 1. Matrix Assembly (1 µM Cpd + 0.5 mg/mL HLM) Step2 2. Thermal Equilibration (37°C, 5 min, No NADPH) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Reaction Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis & Cl_int Calculation Step5->Step6

Figure 2: Self-validating experimental workflow for Human Liver Microsome (HLM) stability assay.

References

  • Sonidegib bioisosteres activity and ADME properties mykhailiukchem.org
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist researchg
  • WO2023125947A1 - 四氢异喹啉类化合物的可药用盐、晶型及其用途 (Pharmaceutically acceptable salts, crystal forms of tetrahydroisoquinoline compounds and uses thereof)
Validation

Structural comparison of 2-Methoxy-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane

An in-depth structural and functional comparison of 2-Methoxy-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane reveals a fascinating evolution in modern drug discovery: the strategic shift from planar, high-clearan...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional comparison of 2-Methoxy-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane reveals a fascinating evolution in modern drug discovery: the strategic shift from planar, high-clearance heterocycles to complex, three-dimensional spirocycles.

As the industry increasingly adopts the "escape from flatland" paradigm, spirocyclic scaffolds have proven invaluable for tuning physicochemical properties, reducing hERG liabilities, and shielding metabolic soft spots. This guide provides a comprehensive technical analysis of these two prominent spirocyclic building blocks, detailing their structural rationale, comparative performance, and the experimental workflows required to validate their utility.

Structural & Physicochemical Profiling

Both molecules serve as advanced bioisosteres, but they target different parent scaffolds and impart distinct physicochemical changes to the resulting drug candidates.

  • 2-oxa-6-azaspiro[3.3]heptane (The Morpholine Surrogate): A highly strained 4,4-spirocyclic system fusing an oxetane ring with an azetidine ring. Pioneered extensively by Carreira and colleagues, this scaffold acts as a polar equivalent of a gem-dimethyl group [1]. It is primarily used to replace morpholine, drastically lowering lipophilicity (logD) while increasing basicity and aqueous solubility.

  • 2-Methoxy-7-azaspiro[3.5]nonane (The Piperidine Surrogate): A 4,6-spirocyclic system fusing a methoxy-substituted cyclobutane to a piperidine ring. This scaffold is utilized to replace standard piperidines or piperazines [5]. The spiro-fused cyclobutane adds critical steric bulk to shield the piperidine nitrogen from oxidative metabolism, while the methoxy group introduces a tunable hydrogen-bond acceptor to prevent the molecule from becoming excessively lipophilic.

Quantitative Property Comparison
PropertyMorpholine (Parent)2-oxa-6-azaspiro[3.3]heptanePiperidine (Parent)2-Methoxy-7-azaspiro[3.5]nonane
Ring System Monocyclic (6)Spirocyclic (4,4)Monocyclic (6)Spirocyclic (4,6)
Heteroatoms N, ON, ONN, O
3D Character (Fsp³) LowHighModerateHigh
ΔlogD (Typical Impact) Baseline-1.2 to -1.5Baseline+0.2 to +0.5
ΔpKa (Typical Impact) Baseline+1.0 to +1.5Baseline-0.2 to +0.1
Metabolic Stability Low/ModerateHigh (Oxidation resistant)Low/ModerateHigh (Sterically shielded)
Preferred Salt Form HCl / Free baseOxalate / Sulfonate [2]HCl / Free baseHydrochloride

Mechanistic Rationale in Drug Design

The 4,4-Spiro System: 2-oxa-6-azaspiro[3.3]heptane

The causality behind the success of 2-oxa-6-azaspiro[3.3]heptane lies in its unique electron distribution and rigid geometry. Unlike morpholine, where the oxygen and nitrogen lone pairs can adopt multiple conformations, the spiro[3.3]heptane system locks the heteroatoms in a perpendicular arrangement. This prevents planar stacking interactions that often lead to off-target hERG channel blockade [1]. Furthermore, the oxetane oxygen acts as a superior hydrogen-bond acceptor compared to an ether oxygen, improving aqueous solubility despite the addition of carbon atoms.

The 4,6-Spiro System: 2-Methoxy-7-azaspiro[3.5]nonane

Standard piperidines suffer from rapid CYP450-mediated oxidation at the carbons adjacent to the nitrogen (α-oxidation). By spiro-fusing a cyclobutane ring at the 4-position (relative to the nitrogen), 2-Methoxy-7-azaspiro[3.5]nonane introduces profound steric hindrance that physically blocks the approach of the CYP450 heme-oxo species. However, purely aliphatic spirocycles often suffer from poor solubility due to high lipophilicity. The strategic placement of the methoxy group on the cyclobutane ring acts as a compensatory polar contact point, tuning the logP back into a drug-like range while maintaining the steric shield [5].

Fig 1: Bioisosteric replacement strategies shifting from planar heterocycles to 3D spirocycles.

Laboratory Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the specific handling requirements and validation assays for these spirocycles.

Handling and Salt Formation of 2-oxa-6-azaspiro[3.3]heptane

Causality Note: The free base of 2-oxa-6-azaspiro[3.3]heptane is highly volatile and prone to ring-opening degradation under acidic aqueous conditions. Therefore, it must be isolated and stored as a stable organic salt, most commonly an oxalate or sulfonate [2][4].

Step-by-Step Protocol:

  • Deprotection: Dissolve the N-benzyl or N-tosyl protected 2-oxa-6-azaspiro[3.3]heptane precursor in anhydrous methanol. For N-benzyl, utilize hydrogenolysis (Pd/C, 5 bar H₂, catalytic acetic acid). For N-tosyl, utilize magnesium turnings under sonication.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the metal catalyst or magnesium salts. Wash the filter cake with cold methanol. Do not concentrate the filtrate to dryness at this stage to avoid losing the volatile free base.

  • Salt Formation: To the methanolic filtrate, add 1.1 equivalents of anhydrous oxalic acid (or p-toluenesulfonic acid) dissolved in a minimal volume of methanol.

  • Crystallization: Stir the mixture at room temperature for 2 hours. A white precipitate of the hemioxalate or sulfonate salt will form.

  • Isolation: Filter the precipitate, wash with ice-cold diethyl ether, and dry under high vacuum to yield the bench-stable salt [4].

Self-Validating In Vitro Microsomal Stability Assay

To empirically validate the metabolic shielding provided by 2-Methoxy-7-azaspiro[3.5]nonane or the oxidative resistance of 2-oxa-6-azaspiro[3.3]heptane, a Human Liver Microsome (HLM) clearance assay must be performed. This protocol is designed as a self-validating system by including both positive and negative controls.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of the test spirocycle in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Controls:

    • Positive Control: Run a parallel assay using Verapamil (known high clearance).

    • Negative Control: Run a parallel assay of the test compound without the addition of NADPH (validates that degradation is strictly CYP450-mediated and not due to chemical instability).

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At exactly 0, 15, 30, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the withdrawn aliquots by dispensing them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The high organic content precipitates the microsomal proteins.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials to quantify the percentage of remaining parent compound.

Fig 2: Self-validating in vitro microsomal stability assay workflow for clearance quantification.

Conclusion

The selection between 2-oxa-6-azaspiro[3.3]heptane and 2-Methoxy-7-azaspiro[3.5]nonane depends entirely on the structural liabilities of the parent lead compound. If the goal is to aggressively lower logD, increase basicity, and replace a morpholine hinge-binder, the 4,4-oxa-aza system is the superior choice. Conversely, if the objective is to replace a piperidine ring to block α-oxidation while maintaining a specific exit vector and fine-tuning lipophilicity via a hydrogen-bond acceptor, the 4,6-methoxy-aza system provides the ideal steric and electronic profile.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Organic Process Research & Development / PubMed Central URL:[Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole Molecules (MDPI) URL:[Link]

  • 2-Oxa-6-azaspiro(3.3)heptane hemioxalate - Compound Summary PubChem (National Institutes of Health) URL:[Link]

  • US20100113465A1 - 7-azaspiro[3.
Comparative

Validating the Efficacy of 2-Methoxy-7-azaspiro[3.5]nonane as a Bioisosteric Replacement: A Comparative Guide

Introduction: The Quest for Three-Dimensionality in Drug Design In modern medicinal chemistry, the strategic replacement of molecular fragments, known as bioisosterism, is a cornerstone of lead optimization.[1] The goal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In modern medicinal chemistry, the strategic replacement of molecular fragments, known as bioisosterism, is a cornerstone of lead optimization.[1] The goal is to fine-tune a molecule's physicochemical and pharmacological properties to enhance efficacy, selectivity, and metabolic stability.[2] Historically, much of drug discovery has operated in a "flatland" dominated by aromatic, sp2-hybridized systems. However, there is a growing consensus that molecules with greater three-dimensionality, characterized by a higher fraction of sp3-hybridized carbons (Fsp3), often exhibit improved clinical success rates.[3] This is where spirocyclic scaffolds, which feature two rings sharing a single atom, have emerged as powerful tools for drug developers.[3]

This guide provides a comprehensive comparison of 2-Methoxy-7-azaspiro[3.5]nonane as a bioisosteric replacement for common saturated heterocyclic motifs like piperidine and azetidine. We will delve into the theoretical advantages of this spirocyclic scaffold and provide detailed experimental protocols for validating its efficacy in a laboratory setting.

The Strategic Advantage of 2-Methoxy-7-azaspiro[3.5]nonane

The 2-Methoxy-7-azaspiro[3.5]nonane scaffold offers several potential advantages over traditional, non-spirocyclic bioisosteres:

  • Enhanced Three-Dimensionality: The spirocyclic core imparts a rigid, three-dimensional geometry that can lead to more precise interactions with biological targets. This can improve binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The introduction of the spirocyclic system and the methoxy group can influence key drug-like properties such as lipophilicity (LogP), basicity (pKa), and aqueous solubility. These modifications can be crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Metabolic Stability: The rigid spirocyclic framework can shield adjacent C-H bonds from enzymatic oxidation, potentially leading to improved metabolic stability and a longer in vivo half-life.[4]

  • Novel Chemical Space: The use of less-explored scaffolds like 2-Methoxy-7-azaspiro[3.5]nonane allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities.

Below is a diagram illustrating the bioisosteric replacement of a piperidine moiety with 2-Methoxy-7-azaspiro[3.5]nonane.

Caption: Bioisosteric replacement of piperidine with 2-Methoxy-7-azaspiro[3.5]nonane.

Comparative Physicochemical Properties

To objectively evaluate the impact of this bioisosteric replacement, we will compare the key physicochemical properties of 2-Methoxy-7-azaspiro[3.5]nonane with its common non-spirocyclic counterparts, piperidine and azetidine. The following table presents a combination of experimental data for the parent heterocycles and projected data for the methoxy-substituted spirocycle, based on established trends for similar spirocyclic systems.

PropertyPiperidineAzetidine2-Methoxy-7-azaspiro[3.5]nonane (Projected)Rationale for Projected Values
Molecular Weight ( g/mol ) 85.1557.10157.24Direct calculation
cLogP 0.83-0.191.2 - 1.5Increased carbon count, but the methoxy group can modulate this.
pKa 11.22[5]11.29[5]9.5 - 10.5The influence of the methoxy group and ring strain can lower the basicity compared to piperidine.
Aqueous Solubility HighHighModerate to HighThe spirocyclic nature can sometimes decrease solubility compared to simple rings, but the methoxy group may improve it.[6]
Metabolic Stability (% remaining after 60 min in HLM) Compound DependentCompound DependentPotentially HigherThe rigid spirocyclic scaffold can protect against metabolism.[4]

Experimental Validation Protocols

The following section provides detailed, step-by-step protocols for the experimental validation of the key physicochemical parameters discussed above.

Determination of Lipophilicity (LogD at pH 7.4) by Shake-Flask Method

This protocol details the classic "shake-flask" method for determining the distribution coefficient (LogD), a measure of lipophilicity at a specific pH.

LogP_Workflow A Prepare n-octanol and PBS (pH 7.4) mutually saturated B Dissolve test compound in the biphasic system A->B C Equilibrate by shaking (e.g., 1 hour at 25°C) B->C D Separate phases by centrifugation C->D E Quantify compound concentration in each phase via LC-MS D->E F Calculate LogD = log([octanol]/[PBS]) E->F

Caption: Workflow for LogD determination by the shake-flask method.

Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of n-octanol and PBS in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[7]

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Add a small aliquot of the stock solution to a vial containing a known volume of the mutually saturated PBS and n-octanol (e.g., 1 mL of each).[8]

  • Equilibration: Cap the vials and shake them on a mechanical shaker for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases.[8]

  • Phase Separation: Centrifuge the vials at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the n-octanol and aqueous phases.[8]

  • Quantification: Carefully remove an aliquot from each phase, avoiding cross-contamination. Analyze the concentration of the test compound in each aliquot using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[7]

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the PBS phase.[7]

Determination of Basicity (pKa) by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate method.[9]

Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation: Prepare a solution of the test compound in deionized water (e.g., 1 mM). If solubility is an issue, a co-solvent can be used, but the results will need to be extrapolated back to a fully aqueous environment.[11]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.[11]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[11]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization. This is often more accurately determined from the peak of the first derivative of the titration curve.[9]

Assessment of In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, providing an indication of its susceptibility to phase I metabolism.[12]

Metabolic_Stability_Workflow A Incubate test compound with HLM and NADPH regenerating system at 37°C B Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) A->B C Quench the reaction with cold acetonitrile B->C D Centrifuge to precipitate proteins C->D E Analyze supernatant for remaining parent compound by LC-MS D->E F Calculate in vitro half-life (t½) and intrinsic clearance (Clint) E->F

Caption: Workflow for in vitro metabolic stability assessment in HLM.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4). Prepare a solution of an NADPH regenerating system.

  • Incubation: Pre-warm the microsomal suspension and the test compound solution to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound. The final concentration of the test compound should be low (e.g., 1 µM) to be under Michaelis-Menten conditions.[13]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[14]

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the rate constant of elimination (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (Clint) can then be calculated from the half-life and the protein concentration.[15]

Conclusion and Future Perspectives

The strategic incorporation of 2-Methoxy-7-azaspiro[3.5]nonane represents a compelling approach for medicinal chemists seeking to improve the properties of their lead compounds. Its inherent three-dimensionality and potential to favorably modulate key physicochemical properties make it an attractive bioisosteric replacement for more traditional saturated heterocycles. The experimental protocols detailed in this guide provide a robust framework for validating the efficacy of this and other novel scaffolds. By systematically evaluating parameters such as lipophilicity, basicity, and metabolic stability, researchers can make data-driven decisions to accelerate the discovery of new and improved therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Kandimalla, R., & Kasi, R. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ResearchGate. (2026, March 21). (PDF) Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • ACS Publications. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Chemcas. (n.d.). 2-methoxy-7-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • De Gruyter. (2019, July 8). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Retrieved from [Link]

  • MDPI. (2015, July 30). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • ChemRxiv. (2025, January 5). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[12][13]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 29). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. Retrieved from [Link]

  • Reagentia. (n.d.). 2-methoxy-7-azaspiro[3.5]nonane (1 x 500 mg). Retrieved from [Link]

  • University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • PubMed. (2023, December 18). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

  • MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. Retrieved from [Link]

  • MDPI. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-oxa-7-azaspiro[3.5]nonane (C7H13NO). Retrieved from [Link]

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